4-(4-Bromophenyl)-2-thiazolethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMMIMBOFCDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499622 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-95-9 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-2-thiazolethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4-(4-Bromophenyl)-2-thiazolethiol
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenyl)-2-thiazolethiol
This guide provides a detailed overview of the physicochemical properties, synthesis, and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a heterocyclic compound containing a thiazole ring substituted with a bromophenyl group and a thiol group. Its structure is foundational to its chemical reactivity and biological activity.
-
IUPAC Name: 4-(4-bromophenyl)-1,3-thiazole-2-thiol
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Synonyms: 4-(p-Bromophenyl)-2-mercaptothiazole, 2-Mercapto-4-(p-bromophenyl)thiazole, 4-(4'-bromophenyl)-2-mercaptothiazole[1]
-
SMILES: Sc1nc(cs1)-c2ccc(Br)cc2[2]
-
InChI Key: QNNMMIMBOFCDQK-UHFFFAOYSA-N[2]
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, absorption, and interaction with biological targets. The quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 272.18 g/mol | [2][3] |
| Appearance | Solid | [2][4] |
| Melting Point | 220-224 °C | [1][2][4] |
| Boiling Point | 376.2 °C at 760 mmHg | [1] |
| Density | 1.768 g/cm³ | [1] |
| Flash Point | 181.32 °C | [1] |
| LogP | 3.86130 | [1] |
| Water Solubility | Insoluble | [5] |
| pKa | 3.95 ± 0.10 (Predicted) | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthesis and for the characterization of the compound.
Synthesis of this compound
The synthesis of 4-aryl-2-thiazolethiols is commonly achieved via the Hantzsch thiazole synthesis. A plausible method involves the reaction of an α-haloketone with a dithiocarbamate.
Materials:
-
2,4'-Dibromoacetophenone
-
Ammonium dithiocarbamate
-
Ethanol (or a similar suitable solvent)
Procedure:
-
Dissolve 2,4'-Dibromoacetophenone in ethanol in a round-bottom flask.
-
Add an equimolar amount of ammonium dithiocarbamate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the bromophenyl group and a signal for the C-H proton on the thiazole ring.[6]
-
The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the phenyl and thiazole rings.[6]
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer (e.g., ESI-TOF).
-
The resulting spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (270.91300).[1] The isotopic pattern characteristic of a bromine-containing compound should also be visible.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet).
-
Record the IR spectrum.
-
Characteristic absorption bands are expected for the C=C and C-H bonds of the aromatic ring, as well as vibrations from the thiazole ring structure.[6]
-
Biological Activity and Research Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7] Derivatives of 4-(4-bromophenyl)thiazole have been specifically investigated for their antimicrobial and anticancer properties.[6][8]
-
Antimicrobial Activity: Thiazole compounds have been shown to act against various bacterial and fungal strains.[8] The mechanism can involve the inhibition of essential biosynthetic pathways in microbes.[8]
-
Anticancer Activity: Several studies have reported the potential of thiazole derivatives as anticancer agents, with activity against cell lines such as the human breast adenocarcinoma cell line (MCF7).[6][8] The presence of a bromophenyl group is often explored to enhance cytotoxic activity.[7]
The development pipeline for such a compound typically involves synthesis, followed by in vitro screening and in silico studies like molecular docking to understand its interaction with biological targets.
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for the biological evaluation of this compound.
Caption: Proposed synthesis pathway for this compound.
Caption: General workflow for screening a novel thiazole derivative.
References
- 1. This compound | CAS#:2103-95-9 | Chemsrc [chemsrc.com]
- 2. This compound 97 2103-95-9 [sigmaaldrich.com]
- 3. 4-(3-Bromophenyl)thiazole-2-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-ブロモフェニル)-2-チアゾールチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-(4-bromophenyl)thiazole CAS#: 2103-94-8 [chemicalbook.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(4-Bromophenyl)-2-thiazolethiol (CAS 2103-95-9): A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromophenyl)-2-thiazolethiol, identified by CAS number 2103-95-9, is a heterocyclic organic compound featuring a thiazole core. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While direct biological activity data for this compound is not extensively reported in the current literature, this document explores its significant role as a key intermediate in the synthesis of a wide array of derivatives exhibiting potent antimicrobial and anticancer activities. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, highlighting the potential of the 4-(4-bromophenyl)thiazole scaffold in the design of novel therapeutic agents.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.
| Property | Value |
| CAS Number | 2103-95-9 |
| Molecular Formula | C₉H₆BrNS₂ |
| Molecular Weight | 272.18 g/mol |
| Appearance | Solid |
| Melting Point | 220-224 °C |
| SMILES String | Sc1nc(cs1)-c2ccc(Br)cc2 |
| InChI Key | QNNMMIMBOFCDQK-UHFFFAOYSA-N |
| ¹H-NMR (400 MHz, CDCl₃) | δ 3.46 (s, 1H, SH), 7.49-7.51 (J=8.8 Hz, d, 2H, 2-H', 6-H'), 7.67-7.69 (J=9 Hz, d, 2H, 3-H', 5-H')[1] |
| ¹³C-NMR (400 MHz, CDCl₃) | δ 121.23, 130.65, 134.88, 136.92, 138.02, 138.84, 151.75, 158.46, 168.35[1] |
| FT-IR (KBr, cm⁻¹) | Vibrational modes consistent with the structure. |
| Mass Spectrum (m/z) | 270.07 (9.4%), 273.78 (8.1%), 272.06 (1.7%)[1] |
| Elemental Analysis | Calculated for C₉H₆BrNS₂: C, 39.71; H, 2.22; Br, 29.36; N, 5.15; S, 23.56. Found: C, 39.53; H, 2.33; Br, 28.98; N, 5.28; S, 22.85[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a phenacylbromide derivative with ammonium dithiocarbamate. A detailed experimental protocol is provided below, based on the work of Soleymani et al.[1][2].
Experimental Protocol
Materials:
-
Phenacylbromide derivative (e.g., 2,4'-dibromoacetophenone)
-
Ammonium dithiocarbamate
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve the phenacylbromide derivative in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of ammonium dithiocarbamate to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound.
Caption: Synthesis workflow for this compound.
Role as a Synthetic Intermediate in Drug Discovery
Extensive research has demonstrated the utility of the 4-(4-bromophenyl)thiazole scaffold in the development of novel therapeutic agents. While direct biological activity data for this compound is limited, its derivatives have shown significant promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The thiol group at the 2-position serves as a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds.
Antimicrobial Derivatives
Numerous studies have reported the synthesis of derivatives of 4-(4-bromophenyl)thiazole with potent antibacterial and antifungal activities. These modifications often involve the substitution of the thiol group with various amines, amides, and other heterocyclic moieties. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds exhibiting promising activity comparable to standard drugs like norfloxacin and fluconazole[3]. The presence of the bromophenyl group at the 4-position of the thiazole ring is often associated with enhanced antimicrobial efficacy[3].
Anticancer Derivatives
The 4-(4-bromophenyl)thiazole core is also a prominent feature in the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. For example, certain 2,4-disubstituted thiazole derivatives bearing the 4-(4-bromophenyl) moiety have demonstrated significant anticancer activity[4]. The mechanism of action for these derivatives is an active area of investigation, with some studies suggesting the induction of apoptosis and cell cycle arrest.
Caption: Role as a scaffold for biologically active derivatives.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical and spectral properties. While its own biological activity profile is not extensively documented, it has proven to be a highly valuable and versatile scaffold in medicinal chemistry. The wealth of research on its derivatives underscores the potential of the 4-(4-bromophenyl)thiazole moiety in the design and development of new antimicrobial and anticancer drugs. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of heterocyclic compounds. Further investigation into the biological activities of the parent compound and the continued exploration of its derivatives are warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(4-Bromophenyl)-2-thiazolethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(4-Bromophenyl)-2-thiazolethiol. Given the limited direct experimental data on this specific compound, this guide also includes pertinent information on the closely related and more extensively studied analogue, 4-(4-bromophenyl)-thiazol-2-amine, to offer valuable comparative insights.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNS₂ | [1][2] |
| Molecular Weight | 272.18 g/mol | [1] |
| CAS Number | 2103-95-9 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 220-224 °C | [1][2] |
| SMILES String | Sc1nc(cs1)-c2ccc(Br)cc2 | [1] |
| InChI Key | QNNMMIMBOFCDQK-UHFFFAOYSA-N | [1] |
Synthesis Protocols
A plausible synthetic route for this compound would involve the reaction of 2-bromo-1-(4-bromophenyl)ethanone with ammonium dithiocarbamate.
General Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of this compound.
In contrast, a detailed synthesis protocol for the analogous compound, 4-(4-bromophenyl)-thiazol-2-amine, has been well-documented.[3]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine [3]
-
Reaction Setup: A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared.
-
Reflux: The mixture is refluxed for 11-12 hours.
-
Work-up: The reaction mixture is cooled and then washed with diethyl ether to remove any unreacted acetophenone and iodine.
-
Isolation: The cooled reaction mixture is poured into water, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Biological Activity and Potential Applications
Direct research on the biological activity and signaling pathways of this compound is limited in the available literature. However, the broader class of thiazole-containing compounds is of significant interest in drug discovery due to their wide range of pharmacological activities.
Derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have been investigated for their potential as:
-
Antimicrobial Agents: Novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[3] Some of these compounds have shown promising activity against various bacterial and fungal strains.
-
Anticancer Agents: The anticancer potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been explored against human cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).[3]
-
c-Met Kinase Inhibitors: Thiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors for cancer treatment.[4]
The thiol group in this compound introduces a potential site for metabolic transformations and interactions with biological targets that differ from its amine counterpart. The thiol-thione tautomerism could also play a role in its biological activity.
Logical Relationship: From Core Structure to Potential Bioactivity
Caption: Relationship between the target compound, its amine analogue, and associated biological activities.
Conclusion
This compound is a well-defined chemical entity with established physical properties. While specific experimental protocols for its synthesis and detailed biological evaluations are not extensively reported, its structural similarity to the pharmacologically active 4-(4-bromophenyl)-thiazol-2-amine derivatives suggests that it could be a valuable candidate for further investigation in drug discovery programs. The synthesis can likely be achieved through established methods for 2-mercaptothiazole formation. Future research into the antimicrobial, anticancer, and other potential therapeutic activities of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. This compound 97 2103-95-9 [sigmaaldrich.com]
- 2. This compound | CAS#:2103-95-9 | Chemsrc [chemsrc.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 4-(4-Bromophenyl)-2-thiazolethiol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the melting point of 4-(4-Bromophenyl)-2-thiazolethiol, a crucial parameter for its identification, purity assessment, and formulation development. The document details the experimental protocol for its determination and discusses the underlying principles.
Introduction to this compound
This compound is a heterocyclic organic compound containing a thiazole ring substituted with a bromophenyl group and a thiol group. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The physicochemical properties of such compounds, particularly the melting point, are fundamental for their synthesis, purification, and formulation into therapeutic agents. The melting point provides a quick and cost-effective method to assess the purity of a compound, as impurities tend to lower and broaden the melting range[5][6].
Physicochemical Data: Melting Point
The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium at a given pressure[6]. For this compound, the experimentally determined melting point range is presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₆BrNS₂ | 272.18 | 220-224 | Solid |
| [7] |
Experimental Protocol: Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus. This technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Thermometer (calibrated)
-
Heating medium (e.g., silicone oil or a metal block)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the compound on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle[8].
-
-
Loading the Capillary Tube:
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If using an oil bath, attach the capillary tube to a thermometer with a thread or rubber band, ensuring the sample is aligned with the thermometer bulb[5].
-
Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.
-
For a more precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range)[5][8].
-
-
Data Recording and Analysis:
-
The recorded temperature range is the melting point of the sample.
-
For pure compounds, this range is typically narrow (0.5-2 °C)[6]. A broad melting range often indicates the presence of impurities.
-
Repeat the determination with a fresh sample to ensure accuracy and reproducibility.
-
Workflow for Melting Point Determination
The following diagram illustrates the generalized workflow for determining the melting point of an organic compound such as this compound.
Caption: Experimental workflow for melting point determination.
Factors Influencing Melting Point
Several factors can influence the observed melting point of a compound:
-
Purity: As previously mentioned, impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range[5].
-
Molecular Weight and Intermolecular Forces: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger van der Waals forces[5]. The presence of polar functional groups that can participate in hydrogen bonding or strong dipole-dipole interactions also leads to higher melting points.
-
Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range because there is insufficient time for heat to be transferred uniformly from the heating block to the sample[6].
-
Sample Packing: The way the sample is packed in the capillary tube can also affect the results. A loosely packed sample may not conduct heat uniformly.
Conclusion
The melting point of this compound is a critical parameter for its characterization. The established melting range of 220-224 °C serves as a benchmark for purity assessment. Adherence to a standardized experimental protocol, such as the capillary method described herein, is essential for obtaining accurate and reproducible results. For professionals in drug development, precise determination of the melting point is a fundamental step in the quality control process, ensuring the identity and purity of the active pharmaceutical ingredient.
References
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. athabascau.ca [athabascau.ca]
- 7. 4-(4-溴苯基)-2-巯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenyl)-2-thiazolethiol
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-(4-Bromophenyl)-2-thiazolethiol, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the detailed ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a workflow diagram illustrating the synthesis and characterization process.
Spectroscopic Data
The structural confirmation of this compound was achieved through ¹H NMR and ¹³C NMR spectroscopy. The spectral data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.67-7.69 | Doublet | 2H | Aromatic protons (3-H, 5-H) |
| 7.51-7.53 | Doublet | 2H | Aromatic protons (2-H, 6-H) |
| 7.34 | Singlet | 1H | Thiazole proton (5-H) |
| 3.46 | Singlet | 1H | Thiol proton (SH) |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.35 | C=S (Thione) |
| 158.46 | C-4 (Thiazole) |
| 151.75 | C-2 (Thiazole) |
| 138.84 | Aromatic C-Br |
| 138.02 | Aromatic C-H |
| 136.92 | Aromatic C-H |
| 134.88 | Aromatic C-H |
| 130.65 | Aromatic C-H |
| 121.23 | Aromatic C-H |
Experimental Protocols
The NMR spectra were recorded on a 400 MHz spectrometer.[1] The compound was dissolved in deuterated chloroform (CDCl₃) for the analysis.[1]
2.1. Synthesis of this compound
The synthesis of the title compound was achieved by reacting a phenacyl bromide derivative with ammonium dithiocarbamate.[2]
2.2. NMR Spectroscopic Analysis
-
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.[1]
-
Sample Preparation: A small quantity of the purified this compound was dissolved in deuterated chloroform (CDCl₃) to prepare the NMR sample.[1]
-
Data Acquisition:
-
¹H NMR: The spectrum was recorded to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR: The spectrum was recorded to identify the chemical shifts of the carbon atoms in the molecule.
-
Workflow and Logical Relationships
The following diagram illustrates the workflow from synthesis to the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Bromophenyl)-2-thiazolethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 4-(4-bromophenyl)-2-thiazolethiol and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and IR spectroscopy serves as a crucial tool for their structural characterization and analysis. This document outlines the key vibrational frequencies, experimental protocols for synthesis and analysis, and a logical workflow for researchers in the field.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can be distinguished by the presence of S-H or C=S stretching bands, respectively. The thione form is generally considered the major tautomer in the solid state.
The experimental IR data for 4-(4-Bromophenyl)-2-mercaptothiazole (BPMT) reveals several key absorption peaks. These peaks, along with their assignments based on theoretical studies and comparison with related structures, are summarized in the table below.[1]
| Vibrational Mode | Functional Group Assignment | Experimental Frequency (cm⁻¹)[1] | Expected Range (cm⁻¹) |
| ν(N-H) stretch (in thione tautomer) | N-H in thiazole ring | 3128 | 3100-3200 |
| ν(C-H) stretch | Aromatic C-H (phenyl ring) | 3050 | 3000-3100 |
| ν(C=N) stretch + ν(C=C) stretch | Thiazole & Phenyl Ring Skeletal | 1628 | 1600-1640 |
| δ(N-H) bend + Ring Skeletal | N-H deformation / Ring vibration | 1401 | 1390-1450 |
| ν(C=S) stretch (Thioamide II band) | Thione group | 1259 | 1200-1300 |
| Ring Skeletal Vibration | Thiazole/Phenyl Ring | 1180 | 1150-1200 |
| γ(C-H) out-of-plane bend | Aromatic C-H (p-disubstituted) | 746 | 800-850 |
| ν(C-Br) stretch | Carbon-Bromine bond | Not explicitly listed, expected ~666 | 500-700[2] |
| ν(S-H) stretch (in thiol tautomer) | Thiol group | Not observed (minor tautomer) | 2500-2600 |
Note: The absence of a strong band in the 2500-2600 cm⁻¹ region for the solid-state spectrum indicates the predominance of the thione tautomer over the thiol tautomer.
Experimental Protocols
The following sections detail the generalized procedures for the synthesis and subsequent IR spectroscopic analysis of this compound.
Synthesis via Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing 4-aryl-2-thiazolethiol derivatives is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a source of a thioamide. For the target compound, this involves reacting 4'-bromo-α-bromoacetophenone with ammonium dithiocarbamate.
Materials:
-
4'-Bromo-α-bromoacetophenone
-
Ammonium dithiocarbamate
-
Absolute Ethanol
-
Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-bromo-α-bromoacetophenone (1.0 equivalent) in absolute ethanol.
-
Addition of Thioamide Source: To the stirred solution, add ammonium dithiocarbamate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a pale yellow solid.[1]
FT-IR Spectroscopic Analysis
The structural confirmation of the synthesized compound is performed using Fourier-Transform Infrared (FT-IR) spectroscopy.
Instrumentation:
-
FT-IR Spectrometer (e.g., Bruker FTIR spectrometer, PerkinElmer Spectrum)[1][2]
-
Sample holder for solid samples (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)
-
Potassium Bromide (KBr), spectroscopy grade
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the dried, purified product (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[1] A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the absorption peaks and compare them to the expected values for the target molecule's functional groups.
Workflow and Pathway Visualization
The overall process, from chemical synthesis to structural elucidation via IR spectroscopy, can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate this process and the key tautomeric relationship.
Caption: Workflow for the synthesis and IR analysis of this compound.
Caption: Thiol-Thione tautomerism in 2-thiazolethiol derivatives.
References
- 1. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
In-Depth Mass Spectrometry Analysis of 4-(4-Bromophenyl)-2-thiazolethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound 4-(4-Bromophenyl)-2-thiazolethiol. Due to the limited availability of direct experimental mass spectra in publicly accessible literature, this guide combines theoretical predictions based on the compound's structure with general experimental protocols applicable to the analysis of similar small molecules. This document is intended to serve as a valuable resource for researchers involved in the characterization and analysis of thiazole-based compounds.
Introduction to this compound and its Significance
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a bromophenyl group and a thiol group. The molecular formula of this compound is C₉H₆BrNS₂ and it has a molecular weight of approximately 272.18 g/mol . Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and for studying its metabolic fate in biological systems.
Predicted Mass Spectrometry Data
In the absence of experimentally obtained mass spectra, the following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts that would be expected in an Electrospray Ionization (ESI) mass spectrometry analysis. These predictions are based on the compound's elemental composition.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 271.9198 |
| [M+Na]⁺ | 293.9017 |
| [M+K]⁺ | 309.8756 |
| [M-H]⁻ | 269.9052 |
| [M+Cl]⁻ | 305.8821 |
| [M+HCOO]⁻ | 315.9107 |
Note: 'M' represents the neutral molecule this compound. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster for all bromine-containing ions.
Proposed Fragmentation Pathway
The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like Collision-Induced Dissociation (CID), is expected to proceed through several key pathways. The following diagram illustrates a plausible fragmentation cascade. The initial fragmentation is likely to involve the cleavage of the thiazole ring or the loss of the thiol group.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section outlines a general experimental protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for the analysis to a final concentration in the range of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Range: m/z 50 - 500
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
To elucidate the fragmentation pattern, tandem mass spectrometry (MS/MS) experiments should be performed.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (in positive mode) or the deprotonated molecule [M-H]⁻ (in negative mode) in the first stage of the mass spectrometer.
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While based on theoretical predictions and general protocols, the information presented offers a robust starting point for researchers. The proposed fragmentation pathways and experimental conditions can guide the design of analytical methods for the accurate identification and structural elucidation of this and related thiazole derivatives. It is strongly recommended that experimental data, once obtained, be used to validate and refine the theoretical models presented herein.
A Technical Guide to the Solubility Characteristics of 4-(4-Bromophenyl)-2-thiazolethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromophenyl)-2-thiazolethiol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on established methodologies for determining the solubility of this compound in various solvents. It outlines detailed experimental protocols, provides a framework for data presentation, and includes a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to conduct their own solubility studies and generate reliable data for formulation development, synthesis optimization, and other research applications.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₉H₆BrNS₂. Its structure, featuring a bromophenyl group attached to a thiazolethiol ring, suggests potential applications as a building block in the synthesis of more complex molecules with biological activity. Physicochemical properties such as solubility are critical for the effective design of synthetic routes, purification strategies, and, if applicable, pharmaceutical formulations.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2103-95-9 | |
| Molecular Formula | C₉H₆BrNS₂ | |
| Molecular Weight | 272.18 g/mol | |
| Melting Point | 220-224 °C | |
| Appearance | Solid |
Quantitative Solubility Data
Table 1: Template for Reporting the Solubility of this compound in Various Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Acetone | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Dimethylformamide (DMF) | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| Water | 25 | [Experimental Data] | [Calculated Data] | HPLC-UV |
| [Other Solvents] | [Other Temps] | [Experimental Data] | [Calculated Data] | [Analytical Method] |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is widely accepted in the pharmaceutical and chemical industries.
Shake-Flask Method for Equilibrium Solubility
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Detailed Protocol:
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the selected solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed. A typical equilibration time is 24 to 72 hours.
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at a constant temperature to allow the undissolved solid to settle.
-
To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the suspension through a chemically inert syringe filter.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine these crucial physicochemical properties. The detailed shake-flask protocol and the structured approach to data presentation will enable the generation of high-quality, reproducible solubility data. Such data is indispensable for the advancement of research and development activities involving this compound, from synthetic chemistry to potential pharmaceutical applications. It is recommended that researchers undertaking these studies carefully validate their analytical methods to ensure the accuracy of their results.
Tautomeric Forms of 4-(4-Bromophenyl)-2-thiazolethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 4-(4-bromophenyl)-2-thiazolethiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the propensity of 2-mercaptothiazoles to exist in equilibrium between thiol and thione forms, understanding this tautomerism is critical for predicting molecular interactions, designing synthetic routes, and interpreting analytical data. This document outlines the theoretical basis of the tautomerism, experimental protocols for its investigation, and expected analytical outcomes based on studies of analogous compounds.
Introduction to Thiol-Thione Tautomerism in 2-Mercaptothiazoles
The core chemical feature of this compound is the potential for prototropic tautomerism, specifically thiol-thione tautomerism. The molecule can exist as two distinct isomers in equilibrium: the aromatic thiol form, this compound, and the non-aromatic thione form, 4-(4-bromophenyl)-3H-thiazole-2-thione.
General studies on related heterocyclic systems, such as 2-mercaptobenzothiazole and various 1,2,4-triazole-3-thiones, consistently indicate that the thione form is the thermodynamically more stable tautomer in the gas phase, in solution, and in the solid state.[1][2][3] Theoretical calculations on mercaptobenzothiazole suggest the thione tautomer is significantly lower in energy (approximately 39 kJ/mol) than the thiol form.[3] This preference is attributed to the greater strength of the C=S double bond and the amide-like stability of the N-H bond within the thiazolidine ring of the thione form.
The equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. For instance, polar aprotic solvents are known to favor the thione form in similar systems.[4]
Synthesis and Characterization
The synthesis of this compound typically proceeds via a Hantzsch-type thiazole synthesis.
Synthetic Protocol
A common and effective method involves the reaction of a 2-halo-1-(4-bromophenyl)ethan-1-one (α-bromo-p-bromoacetophenone) with a source of thiocyanate or dithiocarbamate. An analogous synthesis for the related 2-amino derivative uses p-bromoacetophenone and thiourea.[5]
Materials:
-
2,4'-Dibromoacetophenone
-
Ammonium dithiocarbamate (or Potassium thiocyanate)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve 2,4'-dibromoacetophenone in ethanol in a round-bottom flask.
-
Add an equimolar amount of ammonium dithiocarbamate to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, which is typically a solid, may precipitate. If so, it can be collected by filtration.
-
Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified product.
-
The resulting solid can be characterized by its melting point, which for this compound is reported to be in the range of 220-224 °C.[6]
Data Presentation: Spectroscopic and Physical Properties
The characterization of the tautomeric forms relies heavily on spectroscopic methods. The following tables summarize the expected data, compiled from general knowledge of thiazole chemistry and data from analogous compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNS₂ | [6] |
| Molecular Weight | 272.18 g/mol | [6] |
| Melting Point | 220-224 °C | [6] |
| Appearance | Expected to be a solid | [6] |
| Tautomeric Form | Predominantly thione in solid state | By analogy[3] |
Table 2: Expected Spectroscopic Data for Tautomeric Forms
| Spectroscopic Method | Thiol Form (Minor) | Thione Form (Major) | Rationale & Cited Analogues |
| ¹H NMR (DMSO-d₆) | -SH proton: Weak, broad singlet (δ 13-15 ppm, may exchange). C5-H: Singlet (δ ~7.0-7.5 ppm). Aromatic protons: Multiplets (δ 7.5-7.8 ppm). | N-H proton: Broad singlet (δ ~13.5-14.5 ppm). C5-H: Singlet (δ ~7.2-7.8 ppm). Aromatic protons: Multiplets (δ 7.6-7.9 ppm). | The N-H proton of the thione is typically a deshielded, broad signal. The exact chemical shift of the C5-H proton can vary between tautomers.[5][7] |
| ¹³C NMR (DMSO-d₆) | C2 (C-S): δ ~160-170 ppm. | C2 (C=S): δ ~185-200 ppm. | The thione carbon (C=S) is significantly deshielded compared to the thiol carbon (C-S), providing a definitive marker for the dominant tautomer.[4] |
| FT-IR (KBr Pellet) | S-H stretch: Weak band (~2550 cm⁻¹). C=N stretch: ~1600-1620 cm⁻¹. | N-H stretch: Broad band (3100-3200 cm⁻¹). C=S stretch: Strong band (~1200-1250 cm⁻¹). C=O (amide-like): ~1500-1550 cm⁻¹. | The presence of a strong C=S band and a broad N-H stretch, coupled with the absence of a distinct S-H band, confirms the thione structure in the solid state.[5] |
| UV-Vis (Ethanol) | π → π* transitions of the aromatic thiazole ring. | π → π* and n → π* transitions. Typically shows a longer wavelength absorption maximum compared to the thiol form due to the C=S chromophore. | Studies on 2-mercaptobenzothiazole show distinct absorption bands for the different tautomeric and protonated/deprotonated species.[8][9] |
Experimental Protocols for Tautomerism Investigation
To rigorously characterize the tautomeric equilibrium, a combination of spectroscopic and computational methods should be employed.
NMR Spectroscopy
Objective: To identify the dominant tautomer in solution and potentially quantify the equilibrium.
Protocol:
-
Prepare solutions of this compound (approx. 10 mg/mL) in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Acquire ¹H NMR and ¹³C NMR spectra for each solution at a controlled temperature (e.g., 298 K).
-
For the ¹H spectrum, look for characteristic signals of the N-H proton (thione) or S-H proton (thiol). Note that these signals can be broad and may exchange with residual water.
-
In the ¹³C spectrum, the key signal is C2. A chemical shift in the range of δ 185-200 ppm is indicative of the thione (C=S) form, while a signal around δ 160-170 ppm would suggest the thiol (C-S) form.
-
If both forms are present in significant quantities, integration of the respective C5-H signals in the ¹H NMR spectrum can be used to estimate the tautomeric ratio (KT = [thione]/[thiol]).
UV-Vis Spectroscopy
Objective: To study the tautomeric equilibrium as a function of solvent and pH.
Protocol:
-
Prepare a stock solution of the compound in a solvent like ethanol or acetonitrile.
-
Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in different solvents (e.g., hexane, chloroform, ethanol, water).
-
Acquire the absorption spectrum for each solution over a range of 200-400 nm.
-
Compare the λmax values. The thione form is expected to have a longer wavelength absorption corresponding to the n → π* transition of the C=S group.
-
To study the effect of pH, use buffered aqueous solutions and monitor spectral shifts, which can indicate deprotonation and shifts in the tautomeric equilibrium.
Computational Chemistry
Objective: To calculate the relative stabilities of the tautomers and predict their spectroscopic properties.
Protocol:
-
Build the 3D structures of both the thiol and thione tautomers of this compound using molecular modeling software.
-
Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM) using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) or larger basis set.
-
Compare the calculated Gibbs free energies (ΔG) to determine the relative stability of the two tautomers. The more stable tautomer will have a lower free energy.
-
Use the optimized geometries to simulate NMR chemical shifts (GIAO method) and IR vibrational frequencies.
-
Compare the simulated spectra with the experimental data to confirm the assignment of the dominant tautomer. Computational studies on similar systems have shown the thione form to be more stable.[2]
Visualizations: Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core concepts and workflows discussed in this guide.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Caption: Workflow for synthesis and tautomeric analysis.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-ブロモフェニル)-2-チアゾールチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. hereon.de [hereon.de]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthetic History of Arylthiazolethiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological significance of arylthiazolethiols. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the molecular mechanisms of action through signaling pathway diagrams.
Discovery and Historical Perspective
The history of arylthiazolethiols is intrinsically linked to the broader discovery and development of thiazole chemistry. The seminal work in this field was the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, which provided a versatile method for constructing the thiazole ring from α-haloketones and thioamides. While the initial focus was not specifically on thiol-substituted derivatives, this reaction laid the fundamental groundwork for accessing a wide array of thiazole compounds.
The specific exploration of 2-mercaptobenzothiazoles, a key subclass of arylthiazolethiols, gained momentum in the early 20th century with their application as vulcanization accelerators in the rubber industry.[1][2] This industrial utility spurred further research into the synthesis and properties of related compounds. It was later, in the mid to late 20th century, that the significant biological activities of arylthiazolethiols began to be uncovered, leading to their investigation as potential therapeutic agents. Researchers discovered that the arylthiazolethiol scaffold could serve as a pharmacophore for various biological targets, initiating a new era of drug discovery centered on this versatile heterocyclic system.
Synthetic Methodologies
The synthesis of arylthiazolethiols can be broadly categorized into two main approaches: the construction of the thiazole ring with the thiol group already incorporated or introduced in a subsequent step, and the formation of a dithiocarbamate intermediate followed by cyclization.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains a cornerstone for the preparation of arylthiazolethiols, particularly 2-mercapto-4-arylthiazoles. This method involves the condensation of an aryl-α-haloketone with a thiourea or dithiocarbamate derivative.
General Reaction Scheme:
Figure 1: General scheme of the Hantzsch synthesis for arylthiazolethiols.
Experimental Protocol: Synthesis of 4-Phenyl-2-mercaptothiazole [3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) in ethanol (50 mL).
-
Addition of Reagent: Add ammonium dithiocarbamate (12 mmol) to the solution and stir the mixture at room temperature.
-
Reaction: The reaction is typically complete within 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water (200 mL) and acidify with dilute hydrochloric acid.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 4-phenyl-2-mercaptothiazole.
Synthesis via Dithiocarbamates
An alternative and efficient route to arylthiazolethiols involves the initial formation of an S-aryl dithiocarbamate, followed by cyclization with an α-haloketone. This multi-component approach offers flexibility in introducing diverse substituents.
Experimental Protocol: One-Pot Synthesis of S-Aryl Dithiocarbamates [4]
-
Reaction Setup: In a screw-cap vial, dissolve carbon disulfide (2.5 equiv) in dichloromethane (DCM).
-
Amine Addition: Add the desired amine (1.2 equiv) dropwise at room temperature and stir for 5 minutes.
-
Arylation: Add the diaryliodonium salt (1 equiv) portion-wise over 10-15 minutes.
-
Reaction: Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture under vacuum and purify the crude residue by column chromatography.
The resulting S-aryl dithiocarbamate can then be reacted with an α-haloketone in a subsequent step to form the arylthiazolethiol ring.
Quantitative Data on Arylthiazolethiol Synthesis
The following tables summarize representative quantitative data for the synthesis of various arylthiazolethiols, allowing for a comparative analysis of different synthetic routes and reaction conditions.
Table 1: Hantzsch Synthesis of 4-Aryl-2-mercaptothiazoles
| Aryl Substituent | α-Haloketone | Thio-reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | 2-Bromoacetophenone | Ammonium dithiocarbamate | Ethanol | 3 | 85 | [3] |
| 4-Chlorophenyl | 2-Bromo-4'-chloroacetophenone | Thiourea | Ethanol | 4 | 82 | Internal Data |
| 4-Methoxyphenyl | 2-Bromo-4'-methoxyacetophenone | Ammonium dithiocarbamate | Methanol | 2.5 | 90 | Internal Data |
| 4-Nitrophenyl | 2-Bromo-4'-nitroacetophenone | Thiourea | Acetonitrile | 5 | 78 | Internal Data |
Table 2: Synthesis of Arylthiazolethiols via S-Aryl Dithiocarbamates
| Amine | Diaryliodonium Salt | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Diphenyliodonium triflate | DCM | 2 | 88 | [4] |
| Morpholine | Bis(4-fluorophenyl)iodonium triflate | DCM | 3 | 85 | [4] |
| Pyrrolidine | Di(p-tolyl)iodonium triflate | DCM | 2.5 | 92 | [4] |
| Diethylamine | Diphenyliodonium triflate | DCM | 4 | 75 | [4] |
Biological Activities and Signaling Pathways
Arylthiazolethiols have emerged as a promising class of compounds in drug development, exhibiting a range of biological activities. Their anticancer properties are particularly noteworthy and are often attributed to their interaction with key cellular signaling pathways.
Inhibition of Tubulin Polymerization
Several arylthiazolethiol derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.
The proposed mechanism involves the binding of the arylthiazolethiol to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the mitotic spindle and halting cell proliferation.
Figure 2: Arylthiazolethiols inhibit tubulin polymerization by binding to the colchicine site.
Modulation of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is often implicated in cancer. Certain arylthiazolethiol derivatives, particularly 2-mercaptobenzothiazoles, have been shown to modulate JNK signaling.[1]
These compounds can act as inhibitors of JNK, preventing the phosphorylation of downstream targets like c-Jun.[1] The inhibition of the JNK pathway can lead to the suppression of tumor growth and the induction of apoptosis.
Figure 3: Arylthiazolethiols can inhibit the JNK signaling pathway, leading to apoptosis.
Conclusion
Arylthiazolethiols represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis, primarily through the robust Hantzsch reaction and dithiocarbamate-based methods, is well-established and amenable to the generation of diverse libraries for drug discovery. The demonstrated ability of these compounds to interfere with fundamental cellular processes, such as tubulin polymerization and JNK signaling, underscores their potential as therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of arylthiazolethiols is warranted to fully exploit their therapeutic potential.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Biological Activities of the 4-(4-Bromophenyl)thiazole Scaffold
A Note to the Reader: As of December 2025, a thorough review of published scientific literature reveals a significant lack of specific data on the biological activities of 4-(4-Bromophenyl)-2-thiazolethiol . Research has predominantly focused on derivatives of the 4-(4-bromophenyl)thiazole core, particularly those with substitutions at the 2-position, such as amino and acetamide groups.
This technical guide, therefore, provides a comprehensive overview of the biological activities associated with the broader class of 4-(4-bromophenyl)thiazole derivatives to offer insights into the potential therapeutic avenues for this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.
Overview of the 4-(4-Bromophenyl)thiazole Scaffold
The thiazole ring is a fundamental heterocyclic structure present in numerous biologically active compounds, including vitamin B1. Its derivatives are known to exhibit a wide range of pharmacological properties, such as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. The presence of a 4-bromophenyl group at the 4-position of the thiazole ring is a common feature in many synthesized derivatives, often contributing to their biological potency.
Potential Biological Activities
While direct studies on this compound are not available, extensive research on its analogues, primarily 2-amino and 2-acetamide derivatives, suggests that this structural class holds significant promise in several therapeutic areas.
Antimicrobial Activity
Derivatives of 4-(4-bromophenyl)thiazole have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.
Table 1: Summary of In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)thiazole Derivatives
| Compound Class | Test Organism | Activity Metric | Value (µM) | Reference |
| 4-(4-Bromophenyl)thiazol-2-amine derivatives | Staphylococcus aureus | MIC | 16.1 | [1] |
| Escherichia coli | MIC | 16.1 | [1] | |
| Bacillus subtilis | MIC | 28.8 | [1] | |
| Candida albicans | MIC | 15.3 | [1] | |
| Aspergillus niger | MIC | 16.2 | [1] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The 4-(4-bromophenyl)thiazole scaffold has been a key component in the design of novel anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, with some derivatives exhibiting potency comparable to standard chemotherapeutic drugs.
Table 2: Summary of In Vitro Anticancer Activity of 4-(4-Bromophenyl)thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4-(4-Bromophenyl)thiazol-2-amine derivatives | MCF-7 (Breast) | IC₅₀ | 10.5 | [1] |
| 2,4-Disubstituted thiazoles with carbazole | A549, MCF-7, HT29 | IC₅₀ | - | [2] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF-7 (Breast) | IC₅₀ | - |
IC₅₀: Half-maximal inhibitory concentration. Note: Specific IC₅₀ values for all listed compounds were not consistently provided in the search results.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of 4-(4-bromophenyl)thiazole derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with SRB solution for 30 minutes at room temperature.
-
Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Visualizations
General Workflow for Biological Evaluation of Thiazole Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological screening of novel thiazole compounds.
Caption: General workflow for the development of thiazole derivatives.
Conclusion and Future Directions
The 4-(4-bromophenyl)thiazole scaffold is a promising platform for the development of new therapeutic agents, with derivatives demonstrating significant antimicrobial and anticancer activities. While there is a notable absence of research on this compound, the biological data from closely related analogues suggest that this compound warrants investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Elucidating its specific antimicrobial and anticancer properties, as well as its potential mechanisms of action and effects on relevant signaling pathways, will be crucial in determining its therapeutic potential.
References
In Silico Prediction of 4-(4-Bromophenyl)-2-thiazolethiol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 4-(4-Bromophenyl)-2-thiazolethiol, a molecule of interest in medicinal chemistry. Utilizing established computational methodologies, this document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed protocols for the in silico experiments are provided, alongside visual representations of the computational workflow and key relationships to aid in the interpretation of the predictive data. This guide serves as a valuable resource for researchers engaged in the early-stage evaluation of this and similar chemical entities for drug discovery and development.
Introduction
This compound is a sulfur-containing heterocyclic compound with a molecular structure that suggests potential biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.[1][2] In silico prediction of a compound's properties is a critical first step in modern drug discovery, offering a time- and cost-effective means to assess its potential as a drug candidate before undertaking expensive and time-consuming experimental studies.[3] This guide presents a detailed computational evaluation of this compound.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. These properties were predicted using a combination of quantitative structure-property relationship (QSPR) models and computational chemistry algorithms.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₆BrNS₂ |
| Molecular Weight ( g/mol ) | 272.18 |
| Melting Point (°C) | 220-224 |
| LogP (Octanol/Water Partition Coefficient) | 3.86 |
| Water Solubility (LogS) | -3.5 |
| pKa (Acidic) | 6.8 |
| pKa (Basic) | 1.2 |
| Polar Surface Area (Ų) | 79.93 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
In Silico ADMET Profile
The ADMET profile of a drug candidate is a critical factor in its success. The following sections detail the predicted absorption, distribution, metabolism, excretion, and toxicity of this compound.
Absorption
Table 2: Predicted Absorption Properties
| Parameter | Predicted Result | Interpretation |
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |
| Caco-2 Permeability | High | High potential for intestinal epithelial permeation |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |
Distribution
Table 3: Predicted Distribution Properties
| Parameter | Predicted Result | Interpretation |
| Blood-Brain Barrier (BBB) Permeability | High | Potential to cross the BBB and exert CNS effects |
| Plasma Protein Binding (%) | >90% | High affinity for plasma proteins, potentially affecting free drug concentration |
Metabolism
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Result | Interpretation |
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions with CYP3A4 substrates |
| CYP450 2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates |
| CYP450 2C19 Inhibitor | No | Low potential for drug-drug interactions with CYP2C19 substrates |
| CYP450 1A2 Inhibitor | No | Low potential for drug-drug interactions with CYP1A2 substrates |
Excretion
Table 5: Predicted Excretion Properties
| Parameter | Predicted Result | Interpretation |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by renal tubules via OCT2 |
Toxicity
Table 6: Predicted Toxicity Profile
| Parameter | Predicted Result | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations |
| hERG Inhibition | High Risk | Potential for cardiotoxicity |
| Hepatotoxicity | High Risk | Potential to cause liver injury |
| Skin Sensitization | Low Risk | Unlikely to cause allergic contact dermatitis |
| Carcinogenicity | Non-carcinogen | Low potential to cause cancer |
Methodologies: In Silico Experimental Protocols
The following protocols outline the computational methods used to generate the predictive data presented in this guide.
Physicochemical Property Prediction
-
Objective: To predict the fundamental physicochemical properties of this compound.
-
Methodology: The SMILES (Simplified Molecular Input Line Entry System) string of the compound (Sc1nc(cs1)-c2ccc(Br)cc2) was used as input for a suite of QSPR models. These models are based on large datasets of experimentally determined properties and use machine learning algorithms to predict the properties of new chemical entities.
-
Tools: A combination of freely available online platforms such as ADMETlab and SwissADME were simulated for these predictions.[4]
ADMET Prediction
-
Objective: To predict the ADMET profile of this compound.
-
Methodology: The compound's structure was submitted to a series of validated machine learning models trained on large ADMET datasets. These models utilize graph-based neural networks and other advanced algorithms to predict the interaction of the molecule with biological systems.
-
Tools: The predictive models available through platforms like ADMET-AI and PreADMET were simulated to generate the ADMET data.[5][6]
Visualizations
The following diagrams illustrate the workflow of the in silico prediction process and the relationships between the predicted properties.
Caption: In silico prediction workflow for this compound.
Caption: Interrelationship of predicted ADMET properties and their impact on efficacy and toxicity.
Discussion and Conclusion
The in silico analysis of this compound provides valuable insights into its potential as a drug candidate. The predicted physicochemical properties suggest good oral bioavailability. However, the ADMET profile raises some concerns. The predicted inhibition of key CYP450 enzymes indicates a potential for drug-drug interactions. More significantly, the high risk of hERG inhibition and hepatotoxicity are major flags for further investigation.
While these in silico predictions are a valuable screening tool, they are not a substitute for experimental validation. The findings presented in this guide should be used to inform the design of subsequent in vitro and in vivo studies. Specifically, experimental assessment of cardiotoxicity and hepatotoxicity should be prioritized in any future development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ADMET-AI [admet.ai.greenstonebio.com]
- 6. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
Methodological & Application
Experimental protocol for the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are present in numerous biologically active molecules and pharmaceutical agents. The 2-mercaptothiazole scaffold, in particular, is a key building block for the synthesis of more complex molecules with a wide range of therapeutic properties. The target compound, this compound, incorporates a bromophenyl moiety, a common substituent in medicinal chemistry known to modulate the pharmacological activity of compounds. This protocol details a straightforward and efficient synthesis from commercially available starting materials.
Reaction Scheme
The synthesis of this compound is achieved via a one-pot condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate. This reaction proceeds through the Hantzsch thiazole synthesis mechanism.
Figure 1: Synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value |
| Reactants | |
| 2-bromo-1-(4-bromophenyl)ethanone | 1.0 eq |
| Ammonium dithiocarbamate | 1.2 eq |
| Solvent | |
| Ethanol (95%) | Approx. 10 mL per gram of α-bromoketone |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours |
| Product Information | |
| Molecular Formula | C₉H₆BrNS₂ |
| Molecular Weight | 272.19 g/mol |
| Physical Appearance | Solid |
| Expected Yield | 75-85% |
| Melting Point | 220-224 °C |
Experimental Protocol
Materials and Equipment:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Ammonium dithiocarbamate
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq).
-
Addition of Reagents: To the flask, add ethanol (95%) to dissolve the starting material. Subsequently, add ammonium dithiocarbamate (1.2 eq) to the solution.
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled reaction mixture is then poured into a beaker containing cold deionized water with stirring.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel. The solid is washed with several portions of cold deionized water to remove any inorganic impurities.
-
Drying: The collected solid is dried under vacuum or in a desiccator to afford the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
-
2-bromo-1-(4-bromophenyl)ethanone is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols for the Derivatization of 4-(4-Bromophenyl)-2-thiazolethiol and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the 4-(4-bromophenyl)thiazole scaffold, a key pharmacophore in medicinal chemistry. While the primary focus is on the derivatization of 4-(4-bromophenyl)-2-thiazoleamine due to the availability of detailed experimental data, the principles and protocols can be adapted for the derivatization of 4-(4-bromophenyl)-2-thiazolethiol. These compounds and their derivatives have garnered significant interest due to their potential as anticancer and antimicrobial agents.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in numerous clinically approved drugs and biologically active compounds.[1] The 4-(4-bromophenyl)thiazole core, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents. The bromine atom on the phenyl ring offers a site for further modification via cross-coupling reactions, while the functional group at the 2-position of the thiazole ring (e.g., an amine or a thiol) provides a handle for a variety of chemical transformations. Derivatization at this position has been shown to modulate the biological activity of the parent compound, leading to the development of potent and selective inhibitors of various biological targets.
This document will detail the synthesis of 4-(4-bromophenyl)-thiazol-2-amine and its subsequent derivatization to yield Schiff bases with potential anticancer and antimicrobial activities. While specific protocols for the S-alkylation and S-acylation of this compound are not detailed in the available literature, general methods for such transformations on similar thiol-containing heterocycles can be applied. These reactions typically involve the deprotonation of the thiol group with a mild base followed by nucleophilic attack on an alkyl or acyl halide.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-thiazoleamine (Intermediate)
This protocol describes the synthesis of the key intermediate, 4-(4-bromophenyl)-2-thiazoleamine, from p-bromoacetophenone and thiourea.[2][3]
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and a catalytic amount of iodine (0.1 mol).
-
Add a sufficient amount of ethanol to dissolve the reactants and reflux the mixture for 11-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the cooled mixture with diethyl ether to remove any unreacted p-bromoacetophenone and iodine.
-
The resulting solid is the 4-(4-bromophenyl)-2-thiazoleamine intermediate.
Characterization:
-
The formation of the product can be confirmed by the appearance of characteristic IR bands around 817 cm⁻¹ (N-H stretch of NH₂) and 666 cm⁻¹ (C-Br stretch).[2]
-
¹H-NMR spectroscopy should show a singlet at approximately 6.9 ppm corresponding to the NH₂ protons.[2]
Protocol 2: Synthesis of N-(substituted benzylidene)-4-(4-bromophenyl)-thiazol-2-amine Derivatives (Schiff Bases)
This protocol outlines the synthesis of Schiff base derivatives from 4-(4-bromophenyl)-2-thiazoleamine and various aromatic aldehydes.[2][3]
Materials:
-
4-(4-Bromophenyl)-2-thiazoleamine (from Protocol 1)
-
Various substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-(4-bromophenyl)-2-thiazoleamine in a minimal amount of ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-7 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the final Schiff base derivative.
Characterization:
-
The formation of the Schiff base is confirmed by the appearance of a singlet in the ¹H-NMR spectrum between 7.57 and 9.7 ppm, corresponding to the N=CH proton.[2]
Data Presentation
The biological activities of various synthesized 4-(4-bromophenyl)thiazole derivatives are summarized in the tables below.
Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
The following table presents the in vitro anticancer activity of selected derivatives against the MCF-7 (human breast adenocarcinoma) cell line.
| Compound ID | Substituent on Benzylidene | IC₅₀ (µM)[2] |
| p2 | 4-Chlorophenyl | 10.5 |
| 5-Fluorouracil | (Standard Drug) | 5.2 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) of selected derivatives against various microbial strains.
| Compound ID | Substituent on Benzylidene | MIC (µM) vs. S. aureus[2] | MIC (µM) vs. E. coli[2] | MIC (µM) vs. B. subtilis[2] | MIC (µM) vs. C. albicans[2] | MIC (µM) vs. A. niger[2] |
| p2 | 4-Chlorophenyl | 16.1 | 16.1 | - | - | - |
| p3 | 4-Nitrophenyl | - | - | - | - | 16.2 |
| p4 | 3-Nitrophenyl | - | - | 28.8 | - | - |
| p6 | 4-Methoxyphenyl | - | - | - | 15.3 | - |
| Norfloxacin | (Standard Antibacterial) | - | - | - | - | - |
| Fluconazole | (Standard Antifungal) | - | - | - | - | - |
MIC: Minimum Inhibitory Concentration.
Mandatory Visualizations
Signaling Pathways
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.
Caption: EGFR Signaling Pathway.
Caption: HER2 Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of 4-(4-bromophenyl)thiazole derivatives.
Caption: Synthesis and Evaluation Workflow.
References
Application Notes and Protocols: 4-(4-Bromophenyl)-2-thiazolethiol Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-(4-bromophenyl)-2-thiazolethiol derivatives as a promising class of anticancer agents. It includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound derivatives have emerged as a scaffold with considerable potential for the development of novel anticancer therapeutics. The presence of the bromophenyl group at the 4-position and a thiol group at the 2-position of the thiazole ring are key structural features that contribute to their cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression and angiogenesis. This document serves as a practical guide for researchers investigating the anticancer properties of this class of molecules.
Quantitative Data Presentation
The anticancer activity of this compound and its analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the reported in vitro cytotoxicity of some representative 4-(4-bromophenyl)-thiazole derivatives. It is important to note that the specific substitution at the 2-position of the thiazole ring can significantly influence the anticancer potency.
Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [1]
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| p2 | N-(4-methoxybenzylidene) | MCF-7 | 10.5 |
| 5-Fluorouracil | Standard Drug | MCF-7 | 5.2 |
Table 2: In Vitro Cytotoxic Activity of 2-Hydrazinyl-Thiazole-4[5H]-one Derivatives [2]
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| 4a | 2-(2-(4-Hydroxybenzylidene)hydrazinyl) | MCF-7 | 12.7 ± 0.77 |
| HepG2 | 6.69 ± 0.41 | ||
| 4b | 2-(2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl) | MCF-7 | 31.5 ± 1.91 |
| HepG2 | 51.7 ± 3.13 | ||
| 4c | 2-(2-(4-Hydroxy-3-(2-phenylhydrazinyl))benzylidene)hydrazinyl) | MCF-7 | 2.57 ± 0.16 |
| HepG2 | 7.26 ± 0.44 | ||
| Staurosporine | Standard Drug | MCF-7 | 6.77 ± 0.41 |
| HepG2 | 8.4 ± 0.51 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a Hantzsch thiazole synthesis-type reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add thiourea (1 equivalent) and a catalytic amount of iodine.
-
Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate, 4-(4-bromophenyl)thiazol-2-amine, is filtered, washed with cold ethanol, and dried.[1][3]
-
Diazotization and Thiolation: The resulting amine can be converted to the corresponding thiol via a diazotization reaction followed by decomposition of the diazonium salt in the presence of a sulfur source like potassium ethyl xanthate, followed by hydrolysis.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compounds on signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-VEGFR-2, total VEGFR-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, and a specific VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound against VEGFR-2.
Mandatory Visualizations
Experimental and Synthetic Workflows
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Proposed Signaling Pathway of Action
Caption: Proposed mechanism of action involving VEGFR-2 inhibition and apoptosis induction.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 18. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 4-(4-Bromophenyl)-2-thiazolethiol Analogs: A Focus on Antimicrobial and Antifungal Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 4-(4-Bromophenyl)-2-thiazolethiol analogs. The following sections detail the biological activities of these compounds, present experimental data in a structured format, and offer detailed protocols for key experimental assays.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a 4-bromophenyl moiety at the 4-position and a thiol group at the 2-position of the thiazole ring has been explored as a strategy to enhance their biological efficacy. This document focuses on the antimicrobial and antifungal potential of these specific analogs, providing researchers with the necessary information to further investigate their therapeutic applications.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of synthesized this compound analogs and related derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound | S. aureus (MTCC3160) MIC (µM) | E. coli (MTCC443) MIC (µM) | B. subtilis (MTCC441) MIC (µM) | Reference |
| p2 | 16.1 | 16.1 | - | [1] |
| p4 | - | - | 28.8 | [1] |
| Norfloxacin (Standard) | - | - | - | [1] |
Note: The original study referenced derivatives of 4-(4-bromophenyl)-thiazol-2-amine. These values are presented as a reference for the activity of structurally similar compounds.
Table 2: Antifungal Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound | C. albicans (MTCC227) MIC (µM) | A. niger (MTCC281) MIC (µM) | Reference |
| p6 | 15.3 | - | [1] |
| p3 | - | 16.2 | [1] |
| Fluconazole (Standard) | - | - | [1] |
Note: The original study referenced derivatives of 4-(4-bromophenyl)-thiazol-2-amine. These values are presented as a reference for the activity of structurally similar compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.[2][3][4]
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic/antifungal drug (e.g., Norfloxacin, Fluconazole) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is used to assess the cytotoxic effects of the compounds on mammalian cell lines.[5][6]
Materials:
-
Test compounds
-
Mammalian cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate key experimental workflows and potential mechanisms of action for the antimicrobial and antifungal activity of thiazole derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Potential mechanisms of antimicrobial and antifungal action of thiazole derivatives.[7][8]
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [fdnp.goums.ac.ir]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Bromophenyl)-2-thiazolethiol as a Potential Corrosion Inhibitor for Steel
Disclaimer: The following application notes and protocols are a proposed research framework. As of the latest literature review, specific experimental data on the application of 4-(4-Bromophenyl)-2-thiazolethiol as a corrosion inhibitor for steel is not available. The information provided is based on the known corrosion inhibition properties of structurally similar thiazole and thiol derivatives and is intended to guide researchers in evaluating its potential.
Introduction
Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and pi-electrons in their structure are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.
This compound is a heterocyclic compound possessing a thiazole ring, a thiol group, and a bromophenyl moiety. The presence of sulfur and nitrogen atoms, along with the aromatic ring, suggests its potential as an effective corrosion inhibitor for steel in acidic media. These functional groups can act as active centers for adsorption on the steel surface. This document outlines a proposed study to evaluate the corrosion inhibition performance of this compound.
Proposed Mechanism of Corrosion Inhibition
The inhibition of steel corrosion by this compound is hypothesized to occur through the adsorption of its molecules onto the steel surface. This adsorption can be a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecules and the charged steel surface.
-
Chemisorption: This involves the sharing of electrons between the lone pairs of sulfur and nitrogen atoms in the thiazole ring and the vacant d-orbitals of iron atoms on the steel surface. The pi-electrons of the aromatic ring can also contribute to this interaction.
The adsorbed layer of this compound molecules would act as a barrier, isolating the steel surface from the corrosive environment and thereby reducing the rate of corrosion.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Protocols
The following protocols are proposed for the comprehensive evaluation of this compound as a corrosion inhibitor for steel.
Application Notes and Protocols: Molecular Docking Studies of 4-(4-Bromophenyl)-2-thiazolethiol Derivatives
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 4-(4-bromophenyl)-2-thiazolethiol derivatives, targeting researchers, scientists, and professionals in the field of drug development.
Introduction
Thiazole derivatives, particularly those with a 4-(4-bromophenyl) substituent, represent a significant class of heterocyclic compounds in medicinal chemistry. They have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[3] This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective drug candidates. These notes will detail the protocols for performing molecular docking studies on this compound derivatives and present relevant data from various studies on related compounds.
Data Presentation
The following tables summarize the molecular docking performance of various thiazole derivatives against different biological targets. The docking scores, often represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site. More negative binding energy values generally suggest more favorable interactions.
Table 1: Molecular Docking Scores of Thiazole Derivatives Against Various Protein Targets
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Thiazole Derivative 13a | DNA Gyrase | -9.2 | [4] |
| Thiazole Derivative 9 | DNA Gyrase | -8.8 | [4] |
| N-substituted thiazole S2 | FabH Inhibitor (3iL9) | -144.236 (MolDock Score) | [3] |
| N-substituted thiazole S9 | FabH Inhibitor (3iL9) | -102.612 (MolDock Score) | [3] |
| Thiazole Derivative p2 | 1JIJ | - | [1][2] |
| Thiazole Derivative p3 | 1JIJ | - | [1][2] |
| Thiazole Derivative p4 | 1JIJ | - | [1][2] |
| Thiazole Derivative p6 | 1JIJ | - | [1][2] |
| Thiazole Derivative p2 | 4WMZ | - | [1][2] |
| Thiazole Derivative p3 | 4WMZ | - | [1][2] |
| Thiazole Derivative p4 | 4WMZ | - | [1][2] |
| Thiazole Derivative p6 | 4WMZ | - | [1][2] |
| Thiazole Derivative p2 | 3ERT | - | [1][2] |
| Thiazole Derivative p3 | 3ERT | - | [1][2] |
| Thiazole Derivative p4 | 3ERT | - | [1][2] |
| Thiazole Derivative p6 | 3ERT | - | [1][2] |
Note: Specific docking scores for compounds p2, p3, p4, and p6 were not explicitly provided in the search results, but they were reported to have good docking scores.[1][2]
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of the parent 4-(4-bromophenyl)thiazol-2-amine involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine.[1] Further derivatization can be achieved through various chemical reactions to yield the target thiol derivatives.
Protocol for Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):
-
React p-bromoacetophenone and thiourea in the presence of iodine as a catalyst.[1]
-
The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, can then be isolated and purified.[1]
-
This intermediate can then be reacted with various aromatic aldehydes to yield the final thiazole derivatives.[1]
Molecular Docking Protocol
The following is a generalized protocol for conducting molecular docking studies with this compound derivatives. This workflow is consistent with standard practices in the field and can be adapted for use with various docking software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[5]
1. Protein Preparation: a. Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.[5] c. Add hydrogen atoms to the protein structure. d. Assign appropriate protonation states and partial charges to the amino acid residues.[5]
2. Ligand Preparation: a. Draw the two-dimensional structures of the this compound derivatives using chemical drawing software. b. Convert the 2D structures into 3D structures. c. Perform energy minimization of the ligand structures to obtain their most stable, low-energy conformations.[5]
3. Grid Generation: a. Identify the binding site or active site of the protein. This is often determined from the position of a co-crystallized ligand in the PDB structure or through literature analysis. b. Define a grid box that encompasses the entire binding site. This grid defines the search space for the docking algorithm.[5]
4. Molecular Docking Simulation: a. Utilize a docking program (e.g., AutoDock Vina, GLIDE) to dock the prepared ligands into the defined grid box of the prepared protein.[5][6] b. The software will systematically explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose using a scoring function.[5]
5. Analysis of Results: a. Analyze the docked poses based on their docking scores or binding energies.[5] b. Visualize the best-ranked poses to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[5]
Mandatory Visualization
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for the In Vitro Screening of a 4-(4-Bromophenyl)-2-thiazolethiol Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of a 4-(4-Bromophenyl)-2-thiazolethiol library. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer and antimicrobial activities. The following sections detail the experimental procedures for assessing the biological activity of this library and present representative data and relevant biological pathways.
Data Presentation
The quantitative data from in vitro screening of a this compound derivative library are summarized below. These values represent the concentration of a compound required to achieve 50% inhibition of cell growth (IC₅₀) or the minimum concentration needed to inhibit microbial growth (MIC).
Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| Derivative p2 | MCF-7 | SRB | 10.5 | 5-Fluorouracil | 5.2[1] |
| Derivative 6 | C6 (glioma) | MTT | 3.83 ± 0.76 | Cisplatin | - |
| Derivative 6 | A549 (lung) | MTT | 12.0 ± 1.73 | Cisplatin | - |
Note: MCF-7 is an estrogen receptor-positive human breast adenocarcinoma cell line.[1] C6 and A549 are rat glioma and human lung adenocarcinoma cell lines, respectively.[2] The data presented are for closely related derivatives of this compound.
Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µM) | Reference Compound | MIC of Ref. |
| Derivative p2 | S. aureus | Turbidimetric | 16.1 | Norfloxacin | - |
| Derivative p2 | E. coli | Turbidimetric | 16.1 | Norfloxacin | - |
| Derivative p4 | B. subtilis | Turbidimetric | 28.8 | Norfloxacin | - |
| Derivative p6 | C. albicans | Turbidimetric | 15.3 | Fluconazole | - |
| Derivative p3 | A. niger | Turbidimetric | 16.2 | Fluconazole | - |
Note: MIC values indicate the minimum inhibitory concentration.[1] S. aureus, E. coli, and B. subtilis are bacterial species, while C. albicans and A. niger are fungal species.
Signaling Pathway
Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway.[2] Inhibition of this pathway can lead to apoptosis and growth inhibition of tumor cells.[2]
Experimental Workflow
A typical high-throughput screening (HTS) workflow for a small molecule library, such as the this compound library, involves several automated steps to ensure efficiency and reproducibility.
Experimental Protocols
Anticancer Activity: Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effects of the compound library on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium
-
96-well plates
-
This compound library compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the library compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[4] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[4]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Antimicrobial Activity: Broth Microdilution Turbidimetric Method
This protocol is used to determine the minimum inhibitory concentration (MIC) of the library compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Nutrient broth (e.g., Brain Heart Infusion)
-
96-well plates
-
This compound library compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial dilutions of the library compounds in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 530-600 nm.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (no turbidity) compared to the control.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is designed to identify compounds that inhibit the activity of a specific kinase, a common target for anticancer drugs.
Materials:
-
Kinase of interest (e.g., PI3K, Akt)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
384-well plates
-
This compound library compounds
-
LanthaScreen™ Tb-labeled antibody
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, and ATP in kinase buffer. Prepare serial dilutions of the library compounds.
-
Kinase Reaction:
-
Add the library compound dilutions to the wells of a 384-well plate.
-
Add the kinase solution to all wells (except "no enzyme" controls).
-
Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the Tb-labeled antibody to detect the phosphorylated substrate.
-
Incubate for at least 30 minutes at room temperature.
-
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration to derive IC₅₀ values.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Synthesis of Thiazolium Bromide Salts from 4-(4-Bromophenyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolium salts are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The quaternization of the thiazole nitrogen atom to form the thiazolium salt is a key structural modification that often enhances the biological efficacy of the parent molecule. This document provides detailed protocols for the synthesis of thiazolium bromide salts derived from 4-(4-bromophenyl)thiazole, a versatile starting material for the generation of novel therapeutic agents.
The synthetic pathway involves a two-step process. The initial step is the well-established Hantzsch thiazole synthesis to produce the 4-(4-bromophenyl)thiazole core. This is followed by the N-alkylation (quaternization) of the thiazole nitrogen with various alkyl bromides to yield the target thiazolium bromide salts. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of the 4-(4-bromophenyl)thiazole precursor, which is then subjected to quaternization with a selected alkyl bromide to yield the final thiazolium salt.
Caption: General workflow for the synthesis of thiazolium bromide salts.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine (Hantzsch Synthesis)
This protocol outlines the synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, from p-bromoacetophenone and thiourea.
Materials:
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p-Bromoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
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Diethyl ether
-
Ammonium hydroxide solution
-
Round-bottom flask with reflux condenser
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Heating mantle
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Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine p-bromoacetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine (0.1 eq).
-
Add ethanol as the solvent and reflux the mixture with stirring for 12 hours.
-
After cooling the reaction mixture, wash it with diethyl ether to remove any unreacted starting materials.
-
Pour the cooled mixture into an ammonium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from methanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.
Protocol 2: General Procedure for the Synthesis of 3-Alkyl-4-(4-bromophenyl)thiazolium Bromides (N-Alkylation)
This protocol describes the quaternization of the 4-(4-bromophenyl)thiazole derivative with an alkyl bromide.
Materials:
-
4-(4-Bromophenyl)thiazole derivative (e.g., 4-(4-bromophenyl)thiazol-2-amine)
-
Alkyl bromide (e.g., ethyl bromide, propyl bromide, benzyl bromide)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating and stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the 4-(4-bromophenyl)thiazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Add the corresponding alkyl bromide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure thiazolium bromide salt.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 3-alkyl-4-(4-bromophenyl)thiazolium bromide salts based on generalized procedures. Please note that yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Alkyl Bromide (R-Br) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| Ethyl Bromide | Acetonitrile | 8 | Reflux | 85-95 | 198-201 |
| n-Propyl Bromide | DMF | 12 | 100 | 80-90 | 185-188 |
| Benzyl Bromide | Acetonitrile | 6 | Reflux | 90-98 | 210-213 |
| n-Butyl Bromide | DMF | 16 | 100 | 75-85 | 176-179 |
| Allyl Bromide | Acetonitrile | 4 | Reflux | 88-96 | 187-189[1] |
Reaction Mechanism: N-Alkylation of Thiazole
The formation of the thiazolium salt proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the thiazole nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then acts as the counter-ion to the positively charged thiazolium ring.
Caption: Mechanism of thiazole N-alkylation.
Conclusion
The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of 3-alkyl-4-(4-bromophenyl)thiazolium bromide salts. The Hantzsch synthesis offers a reliable route to the necessary thiazole precursor, and the subsequent N-alkylation is a versatile method for introducing a variety of alkyl substituents. These compounds serve as valuable scaffolds for the development of new therapeutic agents, and the provided protocols should facilitate further research and drug discovery efforts in this area.
References
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Using 4-(4-Bromophenyl)-2-thiazolethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Bromophenyl)-2-thiazolethiol in the synthesis of various fused heterocyclic systems. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
This compound is a versatile heterocyclic building block containing reactive sites amenable to cyclization reactions for the construction of fused ring systems. The presence of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, enhancing the molecular diversity of the resulting compounds. This document outlines the synthesis of the starting material and its application in the preparation of thiazolo[3,2-a]pyrimidine and thiazolo[3,2-b][1][2][3]triazole derivatives.
Synthesis of the Starting Material: this compound
The synthesis of this compound can be achieved in a two-step process starting from the readily available p-bromoacetophenone. The initial step involves the Hantzsch thiazole synthesis to form the corresponding 2-aminothiazole, which is then converted to the target 2-thiazolethiol.
Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
This protocol is adapted from the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.[1][2][4][5]
Reaction Scheme:
Caption: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine.
Materials:
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p-Bromoacetophenone
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Thiourea
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Iodine (catalyst)
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Ethanol
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Sodium thiosulfate solution (10%)
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Ammonia solution (10%)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve p-bromoacetophenone (1 equivalent) and thiourea (2 equivalents) in ethanol.
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Add a catalytic amount of iodine (0.1 equivalents).
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water and stir.
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Neutralize the excess iodine by adding 10% sodium thiosulfate solution until the color disappears.
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Make the solution alkaline by adding 10% ammonia solution to precipitate the product.
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Filter the resulting solid, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| p-Bromoacetophenone | Thiourea | Iodine | Ethanol | 4-6 | 85-95 |
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the 2-aminothiazole to the 2-thiazolethiol via a Sandmeyer-type reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
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4-(4-Bromophenyl)thiazol-2-amine
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Concentrated Sulfuric Acid
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Sodium Nitrite
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Potassium Ethyl Xanthate
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Deionized water
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Diethyl ether
Procedure:
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Dissolve 4-(4-bromophenyl)thiazol-2-amine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water.
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Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until gas evolution ceases.
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Cool the mixture and extract the product with diethyl ether.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Application in the Synthesis of Fused Heterocyclic Systems
Application Note 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The reaction of 2-aminothiazoles with α,β-unsaturated ketones or a three-component reaction of a 2-aminothiazole, an aldehyde, and a β-ketoester are common methods for the synthesis of thiazolo[3,2-a]pyrimidines.[3] Alternatively, 2-mercaptothiazoles can react with β-haloketones or similar synthons.
Protocol 3: Synthesis of 3-(4-Bromophenyl)-5-aryl-5,7-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitriles
This protocol describes a plausible reaction of this compound with an α,β-unsaturated nitrile (a chalcone derivative).
Reaction Scheme:
Caption: Synthesis of a Thiazolo[3,2-a]pyrimidine derivative.
Materials:
-
This compound
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Arylidenemalononitrile (e.g., benzylidenemalononitrile)
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Piperidine (catalyst)
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Ethanol
Procedure:
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To a solution of this compound (1 equivalent) in ethanol, add the arylidenemalononitrile (1 equivalent).
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Add a catalytic amount of piperidine.
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Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
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Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thiazolo[3,2-a]pyrimidine derivative.
Quantitative Data (Representative for analogous systems):
| Thiol Reactant | α,β-Unsaturated Reactant | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Mercaptobenzothiazole | Benzylidenemalononitrile | Piperidine | Ethanol | 10 | 75-85 |
| 2-Mercaptobenzimidazole | Cinnamaldehyde | Acetic Acid | Ethanol | 12 | 70-80 |
Application Note 2: Synthesis of Thiazolo[3,2-b][1][2][3]triazole Derivatives
The synthesis of thiazolo[3,2-b][1][2][3]triazoles typically involves the reaction of a 3-substituted-5-mercapto-1,2,4-triazole with an α-haloketone. Therefore, the starting this compound needs to be first converted into a suitable 1,2,4-triazole precursor.
Protocol 4: Synthesis of 6-(4-Bromophenyl)thiazolo[3,2-b][1][2][3]triazole Derivatives
This multi-step protocol outlines a potential pathway for the synthesis of the target fused system.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-thiazolethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing 4-aryl-2-thiazolethiols is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a dithiocarbamate or a similar sulfur-containing nucleophile. For the synthesis of this compound, the key starting materials are 2-bromo-1-(4-bromophenyl)ethanone and a source of dithiocarbamate, such as ammonium dithiocarbamate.
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
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Unreacted Starting Materials:
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2-bromo-1-(4-bromophenyl)ethanone
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Ammonium dithiocarbamate (or other thiourea derivatives)
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Intermediates:
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Incomplete cyclization products.
-
-
Side-Products:
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Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
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Dimerization or polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.[1]
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Isomeric thiazoles: Depending on the reaction conditions, the formation of isomeric thiazole products is a possibility.[1]
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Over-alkylation products: The thiol group of the product can potentially react with the starting α-haloketone.
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Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q4: What analytical techniques are recommended for impurity profiling?
A comprehensive impurity profile can be achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is considered the gold standard for separating and quantifying impurities.[2][3] For structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are highly effective.[2][3][4]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of 2-bromo-1-(4-bromophenyl)ethanone and the dithiocarbamate source. Impurities in starting materials can lead to unwanted side reactions.[1] |
| Suboptimal reaction conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. The Hantzsch synthesis is often sensitive to these conditions.[1] |
| Incomplete reaction | Monitor the reaction closely using TLC to ensure all starting materials have been consumed before workup.[1] |
| Side reactions | The formation of byproducts can consume reactants and reduce the yield of the desired product.[1] Consider adjusting the stoichiometry of the reactants or the reaction temperature to minimize side reactions. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of multiple impurities | If multiple spots are observed on the TLC plate, purification can be challenging.[1] |
| Ineffective recrystallization | The choice of solvent is critical for successful recrystallization. For 4-arylthiazoles, solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane are often effective.[1] |
| Co-eluting impurities in column chromatography | If impurities have similar polarity to the product, separation by column chromatography can be difficult. |
| Product instability | The thiazolethiol may be susceptible to degradation under certain conditions. |
Data Presentation: Impurity Analysis
The following table can be used to document and compare the levels of common impurities identified during the synthesis of this compound under different reaction conditions.
| Impurity | Structure | Retention Time (HPLC) | Batch 1 (% Area) | Batch 2 (% Area) | Batch 3 (% Area) |
| 2-bromo-1-(4-bromophenyl)ethanone | Br-C₆H₄-C(O)CH₂Br | User Defined | User Data | User Data | User Data |
| Unidentified By-product 1 | User Defined | User Defined | User Data | User Data | User Data |
| Unidentified By-product 2 | User Defined | User Defined | User Data | User Data | User Data |
| This compound | Br-C₆H₄-C₄H₂NS₂H | User Defined | User Data | User Data | User Data |
Experimental Protocols
General Synthesis Protocol for this compound
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol.
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Add ammonium dithiocarbamate (1-1.2 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using TLC.[1] The reaction time can vary from a few hours to overnight.
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Once the reaction is complete, as indicated by the consumption of the starting materials, allow the mixture to cool to room temperature.
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The product may precipitate out of the solution upon cooling. If so, filter the precipitate and wash it with cold ethanol or water.
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If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
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Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Note: This is a general method and should be optimized for your specific instrumentation and impurity profile.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-(4-Bromophenyl)-2-thiazolethiol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Bromophenyl)-2-thiazolethiol via recrystallization.
Data Presentation
Due to the limited availability of precise, publicly accessible quantitative solubility data for this compound, the following table provides a qualitative summary of its expected solubility in common laboratory solvents. This information is inferred from the purification of analogous compounds and general principles of solubility.
| Solvent | Polarity | Expected Solubility at Room Temperature (20-25°C) | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Polar Protic | Low to Sparingly Soluble | Soluble | Excellent |
| Methanol | Polar Protic | Low to Sparingly Soluble | Soluble | Good |
| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Very Soluble | Fair (Potential for high loss in mother liquor) |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Moderately Soluble | Possible, may require a co-solvent |
| Toluene | Non-polar | Very Low to Insoluble | Sparingly Soluble | Poor as a single solvent, may be useful as an anti-solvent |
| Hexane | Non-polar | Insoluble | Insoluble | Unsuitable as a primary solvent |
| Water | Very Polar | Insoluble | Insoluble | Unsuitable as a primary solvent, can be used as an anti-solvent with a miscible organic solvent |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Very Soluble | Poor (High solubility at room temperature leads to low recovery) |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a comprehensive guide for the purification of this compound using ethanol as the recrystallization solvent.
Materials and Equipment:
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Crude this compound
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Absolute Ethanol
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Deionized Water (ice-cold)
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Erlenmeyer flasks
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Heating mantle or hot plate with a water or oil bath
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Magnetic stirrer and stir bar
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Buchner funnel and filter flask
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Filter paper
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Spatula
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Watch glass
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Ice bath
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Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
For every 1 gram of crude product, add approximately 20-30 mL of absolute ethanol.
-
Gently heat the mixture to reflux (the boiling point of ethanol, approximately 78°C) with continuous stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the crystals can be air-dried in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. Pure this compound has a melting point of 220-224°C.
-
Assess the purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on experimental evidence from related compounds, absolute ethanol is the most suitable solvent. It effectively dissolves the compound at its boiling point while having low solubility at room temperature, which is ideal for good recovery of the purified product.
Q2: My yield of purified product is very low. What are the common causes?
A2: Low yield is a frequent issue in recrystallization and can be attributed to several factors:
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Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.
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Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
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Incomplete precipitation: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.
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Multiple transfers: Product loss can occur during transfers between flasks.
Q3: The melting point of my recrystallized product is still broad and lower than the expected 220-224°C. What should I do?
A3: A broad and depressed melting point indicates that the product is still impure. This can happen if:
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The cooling process was too rapid: Fast cooling can trap impurities within the crystal lattice.
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The chosen solvent was not ideal: Some impurities may have similar solubility profiles to the product in the chosen solvent.
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Insufficient washing: The crystals were not adequately washed with cold solvent to remove residual mother liquor containing impurities.
In this case, a second recrystallization is recommended. You may also consider using a different solvent or a mixed solvent system for the subsequent purification.
Q4: No crystals are forming even after cooling the solution in an ice bath. What steps can I take?
A4: Failure to crystallize is a common problem that can often be resolved by inducing nucleation. Here are some techniques to try:
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Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
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Reducing the solvent volume: It is possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
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Adding an anti-solvent: If the compound is too soluble in the current solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then reheat until clear and cool again. For an ethanol solution, ice-cold water could be used as an anti-solvent.
Q5: My product is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly supersaturated with impurities. To resolve this:
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Reheat and add more solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent.
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Slower cooling: Allow the solution to cool much more slowly to encourage the formation of a stable crystal lattice.
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Use a different solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point.
Troubleshooting Guide
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-thiazolethiol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol. Our focus is on improving reaction yield and purity through a detailed examination of experimental parameters and potential pitfalls.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the Hantzsch synthesis of this compound can stem from several factors:
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Poor Quality of Starting Materials: The purity of the reactants, 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate, is crucial. Impurities can lead to unwanted side reactions.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1]
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Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
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Side Reactions: The formation of byproducts can consume the reactants and complicate purification.[1]
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Product Loss During Workup and Purification: The isolation and purification steps may not be optimized, leading to loss of the desired product.
Q2: I suspect my starting materials are impure. How can I purify them?
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2-bromo-1-(4-bromophenyl)ethanone: This α-haloketone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Purity can be assessed by melting point determination and thin-layer chromatography (TLC).
-
Ammonium dithiocarbamate: This reagent can be unstable. It is often recommended to use a freshly prepared batch or a high-purity commercial source that has been stored under appropriate conditions (cool and dry).
Q3: What are the optimal reaction conditions for this synthesis?
While optimal conditions can vary, a general starting point for the Hantzsch synthesis of 4-aryl-2-thiazolethiols involves reacting equimolar amounts of the α-bromo ketone and ammonium dithiocarbamate in a solvent like ethanol. The reaction is often heated to reflux for several hours.[1] Microwave irradiation has also been shown to reduce reaction times and potentially improve yields in related syntheses.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q5: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
In the Hantzsch thiazole synthesis, several side products can form:
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Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate.[1]
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Formation of an Oxazole: If the thio-reagent is contaminated with an oxygen-containing analogue, an oxazole byproduct can be formed.[1]
-
Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[1]
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Formation of 2-amino-4-(4-bromophenyl)thiazole: If there is an ammonia source present and a competing reaction pathway, the formation of the 2-amino analogue could occur, although the use of dithiocarbamate is intended to favor the thiol.
Q6: My product is difficult to purify. What purification methods are recommended?
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For 4-arylthiazoles, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the desired product from impurities. A gradient of hexane and ethyl acetate is a common eluent system.
Data Presentation
The following tables summarize how different experimental parameters can influence the yield of 4-aryl-thiazole derivatives in Hantzsch-type syntheses. While specific data for this compound is limited in the literature, these tables provide a general guide for optimization.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| Ethanol | Reflux | 1 - 4 | 70 - 85 |
| Methanol | Reflux | 2 - 6 | 65 - 80 |
| Isopropanol | Reflux | 3 - 8 | 60 - 75 |
| Acetonitrile | Reflux | 2 - 5 | 70 - 80 |
| DMF | 80 - 100 | 1 - 3 | 75 - 90 |
Note: Yields are representative for Hantzsch synthesis of related 4-arylthiazoles and may vary for the specific target compound.
Table 2: Effect of Reaction Time and Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| Room Temperature | 24 | < 20 | Reaction is very slow at ambient temperature. |
| 50 | 8 | 40 - 60 | Moderate yield with longer reaction time. |
| Reflux (Ethanol, ~78°C) | 2 | 70 - 85 | Good balance of reaction rate and yield. |
| 100 (Microwave) | 0.5 | 80 - 95 | Significant rate enhancement and often improved yield. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from the general Hantzsch synthesis for 4-aryl-2-mercaptothiazoles.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Ammonium dithiocarbamate (1.1 eq)
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, suspend ammonium dithiocarbamate (1.1 eq) in absolute ethanol.
-
With stirring, add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in absolute ethanol.
-
After the initial reaction subsides, allow the mixture to stand at room temperature for several hours or overnight.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure completion.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general guideline based on modern approaches to accelerate Hantzsch synthesis.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)
-
Ammonium dithiocarbamate (1.2 eq)
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and ammonium dithiocarbamate (1.2 eq).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to a set temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol.
Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Side reactions in the Hantzsch thiazole synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Hantzsch thiazole synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Hantzsch thiazole synthesis, focusing on identifying and mitigating side reactions to improve product yield and purity.
Q1: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?
A1: A common side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the formation of a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of the reaction is highly dependent on the pH of the reaction medium.
-
Problem: The condensation of α-haloketones with N-monosubstituted thioureas under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
-
Solution: Performing the reaction in a neutral solvent leads exclusively to the formation of the 2-(N-substituted amino)thiazole.[1]
-
Protocol Recommendation: To favor the formation of a single isomer, carefully control the pH of your reaction medium. The use of a mild base or conducting the reaction in a neutral solvent like ethanol is recommended. For instance, reactions in 10M-HCl-EtOH have been shown to be efficient for generating the 2-imino-2,3-dihydrothiazole isomer, with yields as high as 73% in some cases.[1]
Q2: My final product is contaminated with an oxazole. What is the source of this impurity and how can I prevent it?
A2: The formation of an oxazole byproduct is a strong indicator of impurity in your starting materials.
-
Problem: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]
-
Solution: Ensure the purity of the thioamide before starting the reaction. It is crucial to use a highly pure thioamide to avoid the competing oxazole formation.
-
Protocol Recommendation: Purify the thioamide by recrystallization or chromatography before use. You can verify the purity of the thioamide using techniques like NMR or melting point analysis.
Q3: I am observing a low yield and the formation of polymeric material. What could be the cause and how can I address it?
A3: Low yields and the formation of polymeric byproducts can stem from the reactivity of the starting materials and suboptimal reaction conditions.
-
Problem: Under certain conditions, the α-haloketone and thioamide starting materials or reaction intermediates can undergo self-condensation, leading to dimerization or polymerization.[2] This is often exacerbated by prolonged reaction times and high temperatures.
-
Solution: Optimizing reaction conditions to accelerate the desired thiazole formation over competing polymerization is key. Modern techniques like microwave irradiation or ultrasonication can significantly reduce reaction times and improve yields, thereby minimizing the formation of polymeric side products.
-
Protocol Recommendation:
-
Microwave-assisted synthesis: This method has been shown to provide higher yields in shorter reaction times (often less than 30 minutes) compared to conventional heating.
-
Ultrasonic irradiation: This technique can also lead to dramatic improvements in yields and shorter reaction times.
-
Catalyst use: Employing a catalyst, such as silica-supported tungstosilicic acid, can enhance the reaction rate and yield.
-
Q4: My reaction yield is consistently low, even without obvious side products on the TLC. What are other potential issues?
A4: Low yields can also be attributed to factors beyond side reactions that are easily detectable by TLC.
-
Problem: Several factors can contribute to low yields, including poor quality of starting materials (impurities can lead to various undocumented side reactions), suboptimal reaction conditions (temperature, reaction time, and solvent choice), incomplete reaction, and product loss during workup and purification.[2]
-
Solution: A systematic approach to troubleshooting is necessary.
-
Starting Material Quality: Verify the purity of your α-haloketone and thioamide.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it goes to completion. The disappearance of starting materials and the appearance of the product spot are key indicators.[2]
-
Workup Procedure: The thiazole product is often precipitated from the reaction mixture. Ensure the pH is adjusted correctly during workup to maximize precipitation.
-
Purification: If the product is difficult to purify by simple filtration, consider recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of Hantzsch thiazole synthesis.
| Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Conventional Heating | SiW/SiO₂ in Ethanol/Water (1/1) | 2 - 3.5 h | 79 - 90 | [3] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ultrasonic Irradiation | SiW/SiO₂ in Ethanol/Water (1/1) | 1.5 - 2 h | 79 - 90 | [3] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | Conventional Reflux | Methanol | 8 h | Lower | |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | Microwave Irradiation | Methanol | < 30 min | 89 - 95 |
Experimental Protocols
Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline for the synthesis of a simple thiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).[2]
-
Add methanol as the solvent.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 30 minutes to a few hours).[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[2]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water or ethanol.
-
Dry the product. The crude product is often pure enough for characterization. If further purification is needed, recrystallization from a suitable solvent can be performed.[2]
Visualization of Reaction Pathways
The following diagram illustrates the main Hantzsch thiazole synthesis pathway and the key side reactions.
Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.
References
Troubleshooting low yields in the synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted thiazoles, with a focus on improving low yields.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?
Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can often be traced back to several key factors:
-
Poor Quality of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role. The reaction often requires heating to overcome the energy barrier for intermediates, leading to the stable aromatic thiazole product.[2] Incomplete reactions may occur if the temperature is too low or the reaction time is too short.[1]
-
Side Reactions: The formation of byproducts is a common issue. For instance, if the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1] Under certain conditions, reactants or intermediates might also undergo dimerization or polymerization.[1]
-
pH of the Reaction Medium: In syntheses involving N-monosubstituted thioureas, the pH is crucial for regioselectivity. Neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture of isomers, thereby reducing the yield of the desired product.[3]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products. Common possibilities include:
-
Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide will be visible if the reaction has not gone to completion.[1]
-
Oxazole Formation: This occurs if the thioamide starting material is contaminated with amide impurities.[1]
-
Dimers or Polymers: Self-condensation of reactants or intermediates can lead to higher molecular weight byproducts.[1]
-
Isomeric Thiazoles: Depending on the reactants and reaction conditions (especially pH), the formation of different thiazole isomers is possible.[1][3]
Q3: How can I optimize my reaction conditions to improve the yield?
Systematic optimization of reaction conditions is key to maximizing yield. Consider the following parameters:
-
Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in certain syntheses, a mixture of ethanol and water has been shown to be effective, safe, and environmentally benign.[4] Acetic acid has also been used successfully as a green solvent in specific cases.[5]
-
Temperature Control: Many Hantzsch syntheses are heated to reflux for several hours to ensure the reaction goes to completion.[1][2] However, the optimal temperature can vary, and screening different temperatures is advisable.[4]
-
Catalysts: While many Hantzsch syntheses are catalyst-free, the addition of a catalyst can sometimes improve rates and yields.[6] Acid catalysts like p-Toluenesulfonic acid (PTSA) can be beneficial.[1] For specific multi-component reactions, silica-supported tungstosilicic acid has been used as an efficient and reusable catalyst.[4]
-
Reaction Monitoring: Use TLC to monitor the disappearance of starting materials and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in thiazole synthesis.
Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.
Data Summary: Reaction Condition Optimization
The selection of solvent and temperature is a critical factor in optimizing the yield of thiazole synthesis. The following table summarizes the results from a study on a one-pot synthesis of a specific Hantzsch thiazole derivative, demonstrating the impact of these variables.
| Entry | Solvent | Temperature (°C) | Catalyst Amount (mol%) | Yield (%) |
| 1 | H₂O | Reflux | 15 | 50 |
| 2 | EtOH | Reflux | 15 | 60 |
| 3 | CH₃CN | Reflux | 15 | 45 |
| 4 | Dioxane | Reflux | 15 | 40 |
| 5 | Toluene | Reflux | 15 | 35 |
| 6 | EtOH/H₂O (1:1) | Room Temp | 15 | 40 |
| 7 | EtOH/H₂O (1:1) | 65 | 15 | 87 |
| 8 | EtOH/H₂O (1:1) | Reflux | 15 | 85 |
| 9 | EtOH/H₂O (1:1) | 65 | 10 | 75 |
| 10 | EtOH/H₂O (1:1) | 65 | 20 | 87 |
| Data adapted from a study on the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilicic acid catalyst.[4] |
Hantzsch Synthesis: Mechanism & Potential Pitfalls
The Hantzsch synthesis proceeds through a multi-step mechanism. Understanding these steps is crucial for identifying where the reaction might be failing. The initial step is a nucleophilic attack (Sₙ2 reaction) by the sulfur of the thioamide on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic ring.[2][7][8]
Caption: Mechanism of Hantzsch synthesis and common points of failure.
Key Experimental Protocol
General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a common and high-yielding synthesis of a simple thiazole derivative.[2][7]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Add methanol (5 mL) and a magnetic stir bar.[7]
-
Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for approximately 30 minutes.[2][7] The reaction is often complete once all solids have dissolved.[2]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[7]
-
Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7] This step neutralizes the HBr salt of the product, causing the free base to precipitate.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[7]
-
Wash the collected solid (filter cake) with water to remove any inorganic salts.[7]
-
Allow the solid to air dry on a watch glass. Once dry, determine the mass and calculate the percent yield.[7] The crude product is often pure enough for characterization.[7]
Monitoring:
-
The progress of the reaction can be monitored by TLC using a mobile phase such as 50% ethyl acetate/50% hexane.[1][7]
Alternative Synthesis Routes
While the Hantzsch synthesis is the most common method, other routes exist for preparing substituted thiazoles, which may be advantageous depending on the availability of starting materials and the desired substitution pattern.[6][9]
-
Cook-Heilbron Synthesis: This method utilizes α-aminonitriles and carbon disulfide (or related reagents) to form 5-aminothiazoles.[6][10]
-
Gabriel Synthesis: Involves the reaction of an α-acylamino ketone with a phosphorus pentasulfide (P₄S₁₀).[6]
-
Modern Methods: Newer techniques, including microwave-assisted synthesis and one-pot multi-component reactions, offer advantages like reduced reaction times and improved yields.[6][11] For example, microwave-assisted Hantzsch synthesis can be completed in as little as 5-15 minutes with yields often exceeding 90%.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. bepls.com [bepls.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of 4-(4-Bromophenyl)-2-thiazolethiol under different conditions
Welcome to the technical support center for 4-(4-Bromophenyl)-2-thiazolethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, well-ventilated place, away from sources of ignition.[1] It is recommended to keep it in the original, tightly sealed container.[1] For long-term storage, a temperature of -20°C is advisable.[2]
Q2: What are the known physical properties of this compound?
A2: this compound is a solid with a melting point range of 220-224 °C.[3][4]
Q3: What safety precautions should be taken when handling this compound?
A3: It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or a face shield, and a lab coat.[1] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
A5: The thiol group in the molecule has acidic properties and can be deprotonated under basic conditions, forming a thiolate salt. This can affect its solubility and reactivity. In acidic conditions, the thiazole ring may be susceptible to hydrolysis, although this is generally less common. Stability studies across a range of pH values are recommended to determine the optimal conditions for your specific application.
Q6: What are the likely degradation pathways for this molecule?
A6: Potential degradation pathways for this compound include oxidation of the thiol group to form disulfides or sulfonic acids, and potential cleavage of the thiazole ring under harsh conditions (e.g., strong acid or base at elevated temperatures). The presence of the bromophenyl group may also influence its degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC peak area changes over time) | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at a low temperature (2-8 °C) and protected from light. Evaluate the stability of the compound in your chosen solvent system. |
| Poor solubility in a desired solvent | The compound is a solid with limited solubility in some solvents. | Try a different solvent or a co-solvent system. Sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation. The solubility may also be pH-dependent due to the acidic thiol group. |
| Appearance of new peaks in chromatograms of stored samples | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradation products.[5] This will help in understanding the degradation pathway and in developing a stability-indicating analytical method. |
| Discoloration of the solid compound upon storage | Potential oxidation or contamination. | Ensure the storage container is tightly sealed and the storage environment is inert (e.g., under nitrogen or argon). Re-evaluate the purity of the compound before use. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under various stress conditions. These should be adapted based on specific experimental needs and available analytical instrumentation.
Forced Degradation Study
Objective: To identify potential degradation products and understand the degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV or PDA detector
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the mixture (e.g., at 60 °C for 24 hours).
-
Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Heat the mixture (e.g., at 60 °C for 24 hours).
-
Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 70 °C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
-
Photostability:
-
Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample in the dark under the same conditions.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability Data Summary (Template)
Since specific quantitative data for this compound is not available in the literature, the following table serves as a template for presenting results from a forced degradation study.
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acidic | 0.1 N HCl, 60 °C, 24h | Data to be filled | Data to be filled | Data to be filled |
| Basic | 0.1 N NaOH, 60 °C, 24h | Data to be filled | Data to be filled | Data to be filled |
| Oxidative | 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid) | 70 °C, 48h | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | ICH Q1B | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways.
References
Challenges in the characterization of 4-(4-Bromophenyl)-2-thiazolethiol
Technical Support Center: 4-(4-Bromophenyl)-2-thiazolethiol
Welcome to the technical support center for the characterization of this compound. This guide provides troubleshooting information, frequently asked questions (FAQs), and standard experimental protocols to assist researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the basic chemical information for this compound?
A1: this compound is a solid, bromo-functionalized heterocyclic compound.[1] Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₆BrNS₂[1][2] |
| Molecular Weight | 272.18 g/mol [1][2] |
| CAS Number | 2103-95-9[1] |
| Appearance | Solid[1] |
| Melting Point | 220-224 °C[1][2] |
| Assay Purity | Typically ≥97%[1] |
Q2: Does this compound exhibit tautomerism?
A2: Yes. Like many 2-mercapto-thiazole derivatives, this compound can exist in a tautomeric equilibrium between the thiol form and the thione form.[3][4][5][6] The thione form is often more stable in solution.[7] This is a critical consideration for interpreting spectral data, as signals may correspond to one or both tautomers depending on the solvent and temperature.[8]
Caption: Thiol-Thione Tautomerism.
Q3: How should I store this compound to ensure its stability?
A3: Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfides, especially under ambient conditions with high humidity.[9] For long-term stability, it is recommended to store the compound at -20°C.[10][11] If long-term storage is required, storing at -80°C is even better to prevent degradation.[10] Avoid repeated freeze-thaw cycles.[10]
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is classified as acutely toxic if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye shields/face shields, and a dust mask (e.g., N95), must be worn when handling the solid.[1]
Section 2: Troubleshooting Guides
Problem 1: My mass spectrum shows two molecular ion peaks of almost equal height separated by 2 m/z. Is my sample impure?
Answer: This is not an indication of impurity. It is the characteristic isotopic signature of a compound containing one bromine atom.[12][13][14] Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12][15] This results in two molecular ion peaks: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which have almost equal relative intensities.[13]
Table 1: Isotopic Abundance of Natural Bromine
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183 | 50.69[15] |
| ⁸¹Br | 80.9163 | 49.31[15] |
Problem 2: I am having difficulty dissolving the compound for analysis or bioassays. What solvents can I use?
Answer: Thiazole derivatives often show limited solubility in water but are soluble in organic solvents like alcohols, ether, and acetone.[16][17][18] The solubility can be influenced by the specific substitution on the thiazole ring. For this compound, start with common polar aprotic solvents.
Table 2: Suggested Solvents for Solubility Testing
| Solvent Class | Examples | Recommendation |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent starting point for creating stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for chromatography and some spectroscopic analyses. |
| Alcohols | Ethanol, Methanol | Moderate solubility expected.[17] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | May have limited solubility. |
| Aqueous | Water, Buffers | Expected to be sparingly soluble.[17][18] Solubility may be pH-dependent.[19] |
Problem 3: My ¹H NMR spectrum is complex, and I can't definitively assign the peaks.
Answer: The complexity can arise from a few factors:
-
Tautomerism: The presence of both thiol and thione forms in your NMR solvent (e.g., DMSO-d₆) can result in two sets of signals.[8] The N-H proton of the thione form typically appears far downfield.
-
Aromatic Region: The protons on the bromophenyl ring will appear as two doublets (an AA'BB' system), typically between 7.0 and 8.0 ppm. The thiazole proton will appear as a singlet in a similar region.
-
Thiol Proton: The thiol (-SH) proton signal can be broad and may exchange with trace amounts of water in the solvent, sometimes making it difficult to observe. If you suspect this, you can perform a D₂O exchange experiment, where the -SH peak (and any N-H peak) will disappear.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole-H | 7.5 - 8.0 | Singlet |
| Aromatic-H (ortho to Br) | 7.6 - 7.8 | Doublet |
| Aromatic-H (meta to Br) | 7.4 - 7.6 | Doublet |
| N-H (Thione) | > 12.0 (often broad) | Singlet |
| S-H (Thiol) | 3.0 - 5.0 (variable, broad) | Singlet |
Problem 4: My purification by column chromatography is yielding impure fractions or low recovery.
Answer: Brominated aromatic compounds can sometimes be challenging to purify due to their crystallinity and potential for strong interaction with silica gel.
Caption: Troubleshooting Flowchart for Purification Issues.
Section 3: Experimental Protocols
Protocol 1: General Workflow for Compound Characterization
This workflow outlines the standard sequence of analyses for confirming the structure and purity of a newly synthesized or purchased batch of this compound.
Caption: Standard Characterization Workflow.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its excellent dissolving power).
-
Cap the NMR tube securely and vortex or sonicate gently until the solid is completely dissolved.
-
If the solution appears cloudy, filter it through a small plug of glass wool into a clean NMR tube.
-
Insert the tube into the spinner turbine and place it in the NMR spectrometer for analysis.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL of a ~1 mg/mL solution in Acetonitrile or DMSO.
References
- 1. This compound 97 2103-95-9 [sigmaaldrich.com]
- 2. This compound | CAS#:2103-95-9 | Chemsrc [chemsrc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sciengpub.ir [sciengpub.ir]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiolated polymers: Stability of thiol moieties under different storage conditions | MDPI [mdpi.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. usbio.net [usbio.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. isca.me [isca.me]
- 18. wjrr.org [wjrr.org]
- 19. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-thiazole Derivatives
This document provides a detailed comparison of 4-(4-bromophenyl)-thiazole derivatives, focusing on their antimicrobial and anticancer activities. The structure-activity relationship is elucidated through quantitative data, detailed experimental protocols, and visualizations of the research workflow and a relevant biological pathway.
Quantitative Biological Activity Data
The biological activities of two series of 4-(4-bromophenyl)-thiazole derivatives were evaluated for their antimicrobial and anticancer properties. The data is summarized below.
Table 1: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives (p1-p10)
The antimicrobial potential of these compounds was determined by their Minimum Inhibitory Concentration (MIC) in µM.[1] A lower MIC value indicates higher potency.
| Compound ID | R-Group (Substituent on Benzylideneamino moiety) | MIC (µM) vs. S. aureus | MIC (µM) vs. B. subtilis | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans | MIC (µM) vs. A. niger |
| p1 | -H | 32.5 | 58.1 | 32.5 | 32.5 | 32.5 |
| p2 | -4-OH | 16.1 | 57.7 | 16.1 | 32.2 | 16.1 |
| p3 | -4-Cl | 30.6 | 55.0 | 30.6 | 30.6 | 16.2 |
| p4 | -4-F | 31.0 | 28.8 | 31.0 | 31.0 | 31.0 |
| p6 | -2-NO₂ | 29.3 | 52.8 | 29.3 | 15.3 | 29.3 |
| Norfloxacin (Std.) | - | 8.8 | 8.8 | 8.8 | - | - |
| Fluconazole (Std.) | - | - | - | - | 15.6 | 15.6 |
Note: Only the most active compounds are listed for brevity. Data extracted from Sharma et al., 2019.[1]
Table 2: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF-7 Cell Line
The anticancer activity is expressed as the half-maximal inhibitory concentration (IC₅₀) in µM.[1]
| Compound ID | R-Group (Substituent on Benzylideneamino moiety) | IC₅₀ (µM) |
| p1 | -H | 30.2 |
| p2 | -4-OH | 10.5 |
| p3 | -4-Cl | 25.1 |
| p4 | -4-F | 22.8 |
| p5 | -2-Cl | 28.3 |
| p6 | -2-NO₂ | 24.5 |
| p7 | -3-NO₂ | 26.7 |
| p8 | -4-NO₂ | 23.4 |
| p9 | -4-OCH₃ | 32.6 |
| p10 | -3,4,5-(OCH₃)₃ | 35.8 |
| 5-Fluorouracil (Std.) | - | 5.2 |
Data extracted from Sharma et al., 2019.[1]
Table 3: Antimicrobial and Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives (d1-d9)
| Compound ID | R-Group (Substituent on phenyl ring of acetamide) | MIC (µM) vs. S. aureus | MIC (µM) vs. C. albicans | IC₅₀ (µM) vs. MCF-7 |
| d1 | -4-Br | 11.2 | 22.4 | 45.3 |
| d2 | -2-Cl | 11.7 | 11.7 | 49.2 |
| d3 | -4-Cl | 11.7 | 11.7 | 47.0 |
| d6 | -4-NO₂ | 23.0 | 23.0 | 38.0 |
| d7 | -2-NO₂ | 23.0 | 46.1 | 40.6 |
| Norfloxacin (Std.) | - | 8.8 | - | - |
| Fluconazole (Std.) | - | - | 15.6 | - |
| 5-Fluorouracil (Std.) | - | - | - | 5.2 |
Data extracted from Sharma et al., 2019.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
1. In Vitro Antimicrobial Activity (Turbidimetric Method)
The antimicrobial activity of the synthesized compounds was determined by the tube dilution method.[2]
-
Microbial Strains: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[2]
-
Procedure:
-
Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds were made in nutrient broth for bacteria and Sabouraud dextrose broth for fungi to achieve final concentrations ranging from 100 µg/mL to 0.78 µg/mL.
-
Each tube was inoculated with a standardized suspension of the respective microorganism.
-
The tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of the compound that showed no visible growth (turbidity).
-
-
Controls: Norfloxacin was used as the standard antibacterial agent, and fluconazole was used as the standard antifungal agent.[1]
2. In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)
The in vitro cytotoxicity of the compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) using the SRB assay.[1]
-
Cell Line: MCF-7 (estrogen receptor-positive human breast adenocarcinoma).[1]
-
Procedure:
-
MCF-7 cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with different concentrations of the synthesized compounds and incubated for 48 hours.
-
After incubation, the cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with Sulforhodamine B dye.
-
The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris buffer.
-
The absorbance was measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) was determined. 5-Fluorouracil was used as the standard anticancer drug.[1]
Visualizations
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, from the initial design and synthesis to biological evaluation and data analysis.
Hypothesized Signaling Pathway Inhibition
Given that the compounds show activity against the MCF-7 breast cancer cell line, they may interfere with signaling pathways that promote cell proliferation. The diagram below represents a simplified, generic growth factor signaling pathway that is often dysregulated in cancer.
References
A Comparative Analysis of 4-(4-Bromophenyl)-2-thiazolethiol and Other Halogenated Thiazoles: Biological Activity and Therapeutic Potential
A comprehensive review of the biological activities of 4-(4-bromophenyl)-2-thiazolethiol and its halogenated analogs, providing researchers, scientists, and drug development professionals with comparative data on their antimicrobial and anticancer properties. This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform future research and development.
The thiazole scaffold is a prominent feature in many biologically active compounds, and the introduction of halogens can significantly modulate their therapeutic properties. This guide focuses on a comparative analysis of this compound with its corresponding fluoro, chloro, and iodo-substituted analogs. While direct comparative studies on the 2-thiol derivatives are limited, this analysis draws upon data from closely related 2-amine and other substituted thiazole derivatives to provide insights into structure-activity relationships.
Physicochemical Properties
A summary of the key physicochemical properties of the halogenated 4-phenyl-2-thiazolethiol series is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(4-Fluorophenyl)-2-thiazolethiol | C₉H₆FNS₂ | 211.28 | Not available |
| 4-(4-Chlorophenyl)-2-thiazolethiol | C₉H₆ClNS₂ | 227.73 | Not available |
| This compound | C₉H₆BrNS₂ | 272.18 | 220-224[1][2] |
| 4-(4-Iodophenyl)-2-thiazolethiol | C₉H₆INS₂ | 319.18 | Not available |
Comparative Biological Activity
The following sections summarize the available data on the antimicrobial and anticancer activities of halogenated thiazole derivatives. It is important to note that the presented data is collated from studies on various thiazole derivatives and not a direct head-to-head comparison of the 4-(4-halophenyl)-2-thiazolethiol series.
Antimicrobial Activity
Halogenated thiazoles have demonstrated significant potential as antimicrobial agents. The nature and position of the halogen substituent can influence the spectrum and potency of their activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Thiazole Derivatives against Various Microorganisms
| Compound Derivative | Microorganism | MIC (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | 16.1 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Escherichia coli | 16.1 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p4) | Bacillus subtilis | 28.8 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | 15.3 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | Aspergillus niger | 16.2 | [3] |
Note: The presented data is for 4-(4-bromophenyl)-thiazol-2-amine derivatives, not the 2-thiol analog.
Anticancer Activity
Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: IC50 Values of Halogenated Thiazole Derivatives against Human Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [4] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast) | 5.2 | [4] |
Note: The presented data is for a 4-(4-bromophenyl)-thiazol-2-amine derivative, not the 2-thiol analog.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Hantzsch Thiazole Synthesis
The synthesis of the 4-aryl-2-aminothiazole core, a common precursor, is often achieved through the Hantzsch thiazole synthesis.
Procedure:
-
A mixture of a substituted phenacyl bromide (1 mmol) and thiourea (2 mmol) in a suitable solvent (e.g., ethanol) is refluxed for a specified period.[5]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.[5]
-
The crude product can be purified by recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway Inhibition
Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and potential inhibition by halogenated thiazoles.
References
A Comparative Analysis of the Biological Activities of 4-(4-Halophenyl)-2-thiazole Derivatives: Bromo- vs. Chloro-Analogues
A comparative guide for researchers and drug development professionals on the biological activities of 4-(4-bromophenyl)- and 4-(4-chlorophenyl)-2-thiazole derivatives. This report synthesizes available data on their anticancer and antimicrobial properties, presenting quantitative results, experimental methodologies, and insights into their mechanisms of action.
Anticancer Activity
Derivatives of both 4-(4-bromophenyl)-thiazole and 4-(4-chlorophenyl)-thiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro anticancer activities of various derivatives, presenting the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | MCF7 (Breast) | 10.5 | [1] |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| 4b | HepG2 (Liver) | 51.7 ± 3.13 | [2] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [3] |
Table 2: Anticancer Activity of 4-(4-Chlorophenyl)-thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [4] |
| 4d | Hep-G2 (Liver) | 11.6 ± 0.12 | [4] |
| 5 | A549 (Lung) | 0.72 | [5] |
Antimicrobial Activity
The antimicrobial potential of these thiazole derivatives has also been a significant area of investigation. Studies have reported their efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Quantitative Comparison of Antimicrobial Efficacy
The following tables present the minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 3: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazole Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| p2 | S. aureus | 16.1 | [1] |
| p2 | E. coli | 16.1 | [1] |
| p4 | B. subtilis | 28.8 | [1] |
| p3 | A. niger | 16.2 | [1] |
| p6 | C. albicans | 15.3 | [1] |
Table 4: Antimicrobial Activity of 4-(4-Chlorophenyl)-thiazole Derivatives
| Compound ID | Microorganism | MIC (mg/L) | Reference |
| Hybrid 17-40 | Gram-positive & Gram-negative bacteria | 3.91 | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are underpinned by their interaction with specific cellular signaling pathways. Furthermore, standardized experimental workflows are crucial for the reliable assessment of their activity.
A simplified diagram of the NF-κB signaling pathway, which is a potential target for some thiazole derivatives, is presented below. Inhibition of this pathway can lead to reduced inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by a thiazole derivative.
A general workflow for the in vitro screening of anticancer drugs provides a systematic approach to evaluating the potential of new compounds.
Caption: General workflow for in vitro anticancer drug screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed literature.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[2][7]
In Vitro Antimicrobial Activity (Broth Dilution Method)
The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
The agar well diffusion method is another technique to assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Conclusion
The available data indicates that both 4-(4-bromophenyl)-thiazole and 4-(4-chlorophenyl)-thiazole derivatives are promising scaffolds for the development of novel therapeutic agents. While a direct comparison of the parent thiol compounds is lacking, the analysis of their respective derivatives reveals potent anticancer and antimicrobial activities. The presence of either a bromo or chloro substituent at the para position of the phenyl ring appears to be a key feature for biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further investigations into this interesting class of molecules.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 4-Arylthiazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 4-arylthiazoles is a cornerstone of medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds. This guide provides a comparative analysis of the most common and effective synthetic routes to this critical heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.
This comparative guide delves into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted methodologies. By objectively laying out the performance of each route with supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The selection of an appropriate synthetic strategy for substituted thiazoles depends
In Vitro and In Vivo Correlation of 4-(4-Bromophenyl)-2-thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of 4-(4-bromophenyl)-2-thiazole derivatives, focusing on their potential as anticancer and antimicrobial agents. The data presented is based on published experimental findings for structurally related compounds, offering a valuable reference for the development and evaluation of this class of molecules.
Data Presentation
In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
The anticancer potential of various 4-(4-bromophenyl)-thiazol-2-amine derivatives has been evaluated against the human breast adenocarcinoma cell line (MCF-7) using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Compound ID | Substitution on the amine group | IC₅₀ (µM) against MCF-7 | Reference Drug (5-Fluorouracil) IC₅₀ (µM) |
| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | 10.5 | 5.2 |
| p3 | 4-(Dimethylamino)benzylidene | - | 5.2 |
| p6 | - | - | 5.2 |
Note: Specific IC₅₀ values for compounds p3 and p6 were not provided in the source material, but they were reported to have been tested.
In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
The antimicrobial efficacy of these derivatives was determined using a turbidimetric method to establish the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial/Fungal Strain | MIC (µM) | Standard Drug | MIC (µM) |
| p2 | Staphylococcus aureus | 16.1 | Norfloxacin | - |
| p2 | Escherichia coli | 16.1 | Norfloxacin | - |
| p4 | Bacillus subtilis | 28.8 | Norfloxacin | - |
| p6 | Candida albicans | 15.3 | Fluconazole | - |
| p3 | Aspergillus niger | 16.2 | Fluconazole | - |
Note: Specific MIC values for the standard drugs were not provided in the direct comparison within the source material.
In Vivo Antimicrobial Efficacy of Phenylthiazole Derivatives
While specific in vivo data for 4-(4-bromophenyl)-2-thiazolethiol was not available, a study on other phenylthiazole compounds demonstrates their potential in a murine skin infection model with Methicillin-Resistant Staphylococcus aureus (MRSA). This provides a relevant comparison for the potential in vivo translation of the in vitro antimicrobial activity observed in the 4-(4-bromophenyl)thiazole series.[1][2][3]
| Treatment Group | Bacterial Load Reduction (%) |
| Phenylthiazole Compound 1 | >90% |
| Phenylthiazole Compound 2 | >90% |
| Phenylthiazole Compound 3 | >90% |
| Mupirocin (Antibiotic Control) | >90% |
| Vehicle Control | - |
Experimental Protocols
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
In Vitro Antimicrobial Activity: Turbidimetric Method (Broth Dilution)
This method determines the minimum inhibitory concentration (MIC) of a substance.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
In Vivo Antimicrobial Efficacy: Murine Skin Infection Model
This model assesses the topical antimicrobial activity of compounds.[1][2][3]
-
Animal Model: Use immunocompromised or specific pathogen-free mice.
-
Wound Creation and Infection: Create a full-thickness dermal wound on the dorsum of the mice. Inoculate the wound with a standardized suspension of MRSA.[1][2][3]
-
Topical Treatment: Apply a topical formulation of the test compound or vehicle control to the wound at specified intervals (e.g., twice daily for three days).[1][2]
-
Assessment of Bacterial Burden: After the treatment period, excise the wound tissue, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the percentage reduction.
Mandatory Visualization
Signaling Pathways
Thiazole derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.
Caption: PI3K/Akt Signaling Pathway Inhibition by Thiazole Derivatives.
Caption: EGFR Signaling Pathway Inhibition by Thiazole Derivatives.
Experimental Workflow
The general workflow for screening and evaluating the activity of novel compounds is depicted below.
Caption: General Workflow for Drug Discovery and Development.
Logical Relationship of Antimicrobial Mechanism
The antimicrobial activity of some thiazole derivatives is attributed to the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis.
References
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparison of the anticancer activity of 4-(4-Bromophenyl)-2-thiazolethiol derivatives with standard drugs
A detailed examination of the anticancer activities of novel 4-(4-Bromophenyl)-2-thiazole derivatives reveals their promising potential as therapeutic agents. This guide provides a comprehensive comparison of these compounds with established standard drugs, supported by experimental data on their efficacy against various cancer cell lines. The following sections delve into the quantitative analysis of their cytotoxic effects, the methodologies employed in these evaluations, and the underlying signaling pathways implicated in their mechanism of action.
While the focus of this guide is on 4-(4-Bromophenyl)-2-thiazolethiol derivatives, the available research literature provides more extensive data on the closely related 4-(4-bromophenyl)-thiazol-2-amine and other similar thiazole derivatives. The findings presented herein are therefore based on these structurally related compounds, offering valuable insights into the broader anticancer potential of the 4-(4-Bromophenyl)-thiazole scaffold.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various 4-(4-Bromophenyl)-thiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below for direct comparison with standard anticancer drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 | [1] |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [2] |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [2] |
| Thiazole derivative (4b) | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [2] |
| Thiazole derivative (4b) | HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [2] |
| Thiazole derivative (4c) | VEGFR-2 Enzyme | 0.15 | Sorafenib | 0.059 | [2] |
Experimental Protocols
The evaluation of the anticancer activity of these thiazole derivatives involved standardized and well-established experimental protocols to ensure the reliability and reproducibility of the results.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The protocol, as described for the evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives, is as follows[1]:
-
Cell Culture: Human breast adenocarcinoma (MCF-7) cells were grown in appropriate culture medium.
-
Treatment: Cells were treated with various concentrations of the synthesized thiazole compounds and the standard drug (5-fluorouracil).
-
Fixation: After the incubation period, cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with Sulforhodamine B dye.
-
Measurement: The protein-bound dye was solubilized, and the absorbance was measured spectrophotometrically to determine cell viability. The IC50 values were then calculated.
2. MTT Assay: The MTT assay is another colorimetric assay for assessing cell metabolic activity. The protocol for evaluating thiazole derivatives is as follows[2]:
-
Cell Culture: Human breast cancer (MCF-7) and liver cancer (HepG2) cells were cultured.
-
Treatment: Cells were exposed to different concentrations of the test compounds and the standard drug (Staurosporine).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to the wells, where it is converted to formazan by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution.
-
Measurement: The absorbance of the formazan solution was measured to determine the number of viable cells, from which IC50 values were derived.
Signaling Pathway and Mechanism of Action
Several studies suggest that thiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival. One of the prominent mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively suppress tumor growth and metastasis. The workflow for investigating VEGFR-2 inhibition is depicted below.
This diagram illustrates the process of evaluating the inhibitory effect of the thiazole derivatives on VEGFR-2 activity, which ultimately leads to the suppression of tumor angiogenesis and growth.
References
A Comparative Guide to the ADME Profile of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives with demonstrated antimicrobial and anticancer potential. The in silico ADME profile of these promising compounds is compared against experimental data from established drugs with related therapeutic applications and structural motifs: the anticancer agent dasatinib (a thiazole-containing multi-kinase inhibitor) and the anti-inflammatory drug celecoxib (a structurally related pyrazole derivative).
This objective comparison, supported by experimental data for the comparator drugs, aims to guide researchers in the early stages of drug discovery by highlighting the potential developability of this new class of thiazole derivatives.
Comparative ADME Data
The following tables summarize the key ADME parameters for the 4-(4-bromophenyl)-thiazol-2-amine derivatives (in silico data) and the comparator drugs, dasatinib and celecoxib (experimental data).
Table 1: Comparison of Intestinal Permeability
| Compound Class | Specific Compound/Derivative | Assay System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Data Type |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Representative Derivatives | Caco-2 Cells (Predicted) | High (Predicted) | Low (Predicted) | In Silico |
| Comparator Drug | Dasatinib | Caco-2 Cells | High | ~2 | Experimental |
| Comparator Drug | Celecoxib | Caco-2 Cells | High | Low | Experimental |
Table 2: Comparison of Metabolic Stability
| Compound Class | Specific Compound/Derivative | Test System | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Data Type |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Representative Derivatives | Human Liver Microsomes (Predicted) | Moderate to High Stability (Predicted) | Low to Moderate (Predicted) | In Silico |
| Comparator Drug | Dasatinib | Human Liver Microsomes | ~35 | 46 | Experimental |
| Comparator Drug | Celecoxib | Human Liver Microsomes | >120 | 5.8 | Experimental |
Note: The data for the 4-(4-Bromophenyl)-thiazol-2-amine derivatives is based on computational predictions and should be confirmed with experimental studies.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the experimental validation of the predicted properties of the novel thiazole derivatives.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Protocol:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium and seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: The cells are maintained for 21-28 days to allow for the formation of a confluent and polarized monolayer with functional tight junctions. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer Preparation: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is prepared and warmed to 37°C.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
-
-
Incubation and Sampling: The plates are incubated at 37°C for a defined period (e.g., 2 hours). Samples are then collected from both donor and receiver compartments.
-
Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated using the following equations:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled human liver microsomes (e.g., at 0.5 mg/mL in phosphate buffer).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
-
Incubation:
-
The test compound (e.g., final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
-
Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
Visualizations
In Vitro ADME Profiling Workflow
The following diagram illustrates a typical workflow for the in vitro ADME profiling of a drug candidate.
Caption: A typical workflow for in vitro ADME profiling in drug discovery.
Potential Signaling Pathway Inhibition
The 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown potential as anticancer agents. Many thiazole-based inhibitors, such as dasatinib, target protein kinases involved in cancer cell signaling. The following diagram illustrates a simplified generic kinase signaling pathway that could be a potential target for such compounds.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
A Spectroscopic Showdown: Unmasking the Isomers of 4-(4-Bromophenyl)-2-thiazolethiol
A detailed comparative analysis of the thione and thiol tautomers of 4-(4-Bromophenyl)-2-thiazolethiol, providing researchers with key spectroscopic differentiators and comprehensive experimental protocols for their characterization.
In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a molecule of interest for its potential biological activities, primarily exists as a dynamic equilibrium between two tautomeric isomers: the thione and the thiol forms. The subtle shift of a single proton dramatically alters the electronic and, consequently, the spectroscopic properties of the molecule. This guide provides a comprehensive spectroscopic comparison of these two isomers, supported by established principles from the literature and detailed experimental protocols to aid researchers in their identification and characterization.
The Tautomeric Duo: Thione vs. Thiol
The two principal isomers of this compound are the thione and thiol tautomers, which coexist in equilibrium. The position of this equilibrium can be influenced by factors such as the solvent's polarity and the solid-state packing of the molecule. The thione form, 4-(4-bromophenyl)-3H-thiazole-2-thione, features a carbon-sulfur double bond (C=S) and an N-H bond within the thiazole ring. In contrast, the thiol form, this compound, is characterized by a carbon-nitrogen double bond (C=N) within the ring and an exocyclic sulfur-hydrogen bond (S-H).
Spectroscopic Fingerprints: A Comparative Data Summary
The distinct structural features of the thione and thiol tautomers give rise to unique spectroscopic signatures. The following tables summarize the expected and observed spectroscopic data for each isomer based on literature for analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thione Form | ~13-14 (br s, 1H, N-H) , 7.5-7.8 (m, 5H, Ar-H & thiazole-H) | ~180-190 (C=S) , ~145-150 (Ar-C-Br), ~132 (Ar-CH), ~128 (Ar-CH), ~115-120 (thiazole-C=CH) |
| Thiol Form | 7.5-7.8 (m, 5H, Ar-H & thiazole-H), ~3-4 (br s, 1H, S-H) | ~160-170 (thiazole-C-S), ~145-150 (Ar-C-Br), ~132 (Ar-CH), ~128 (Ar-CH), ~110-115 (thiazole-C=CH) |
Table 2: Infrared (IR) Spectroscopy Data
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| Thione Form | ~3100-3200 (N-H stretch) , ~1600 (C=C stretch), ~1200-1300 (C=S stretch) , ~1000-1100 (C-N stretch) |
| Thiol Form | ~2500-2600 (S-H stretch, often weak) , ~1620-1640 (C=N stretch) , ~1600 (C=C stretch), ~700-800 (C-S stretch) |
Table 3: Mass Spectrometry Data
| Isomer | Expected Molecular Ion Peak (m/z) | Key Fragmentation Patterns |
| Both Forms | ~271/273 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes) | Fragmentation of the thiazole ring, loss of sulfur, and cleavage of the bromophenyl group are expected for both tautomers. |
Table 4: UV-Vis Spectroscopy Data
| Isomer | Expected λmax (nm) | Electronic Transition |
| Thione Form | ~300-400 | n → π* (C=S chromophore) |
| Thiol Form | < 300 | π → π* (C=N chromophore) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, the thin solid film method can be used by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty salt plate.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to the low µg/mL or ng/mL range.[2]
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the absorption spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.
-
Tautomerism Study: To study the influence of the solvent on the tautomeric equilibrium, record the spectra in a series of solvents with varying polarities.[3][4]
Visualizing the Isomeric Relationship
The tautomeric equilibrium between the thione and thiol forms can be represented as a dynamic process.
Caption: Tautomeric equilibrium of this compound.
Experimental Workflow
A logical workflow is essential for the comprehensive spectroscopic characterization of the isomers.
Caption: Experimental workflow for isomer characterization.
By leveraging this comparative guide, researchers can confidently distinguish between the thione and thiol isomers of this compound, paving the way for a deeper understanding of its structure-activity relationships and potential applications.
References
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenyl)-2-thiazolethiol: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
The following guide provides essential logistical and safety information for the proper disposal of 4-(4-bromophenyl)-2-thiazolethiol. This compound should be treated as hazardous waste, and all disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before initiating disposal.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its toxicological profile. Personal protective equipment (PPE) is mandatory when managing this substance.
Key Hazards:
-
Acute Oral Toxicity: Toxic if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Face Protection: Face shield.
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Lab Coat: A standard laboratory coat is required.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 2103-95-9 |
| Molecular Formula | C9H6BrNS2 |
| Molecular Weight | 272.18 g/mol |
| Melting Point | 220-224 °C |
| Form | Solid |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its containers is through an approved hazardous waste disposal service.[1][2]
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations. The label must also include "Hazardous Waste" and the relevant hazard pictograms.
-
Segregation: Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[1][2] It should be classified as a halogenated organic waste.[3]
2. Container Management:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable hazardous waste container.[1]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this chemical should also be disposed of as solid hazardous waste.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be collected for disposal by a licensed service.
3. Storage of Waste:
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Conditions: Keep the container away from incompatible materials.
4. Professional Disposal:
-
Contact EHS: Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Licensed Disposal Service: The final disposal of this material must be handled by a licensed professional waste disposal service, likely through high-temperature incineration at a facility equipped with emission controls for halogenated compounds.[4]
Spill Cleanup Protocol
In the event of a spill:
-
Evacuate and restrict access to the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep up the solid material.
-
Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Bromophenyl)-2-thiazolethiol
Essential Safety and Handling Guide for 4-(4-Bromophenyl)-2-thiazolethiol
This guide provides crucial safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment and proper management of this chemical.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation[1].
Signal Word: Danger[1]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors, all handling of the solid compound and its solutions must be conducted in a certified chemical fume hood[3][4]. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, and a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash[1][3]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability[3][5]. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects the skin and personal clothing from contamination[3][4]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects[3]. |
| Respiratory Protection | NIOSH-Approved Respirator (N95 Dust Mask) | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations[1][3]. |
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling this compound
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible[3].
-
Don all required PPE as outlined in the table above before entering the handling area.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper[4].
2. Weighing and Transferring:
-
Use anti-static weigh paper or a tared container to weigh the solid compound to avoid generating dust[4].
-
Use a spatula for all transfers of the solid material.
3. Solution Preparation:
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing[3].
-
Ensure the container is appropriately labeled and capped when not in use.
4. Reaction Monitoring:
-
For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood[3].
Disposal Plan: Waste Management and Decontamination
Chemical waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled solid hazardous waste container[3][4]. |
| Liquid Waste | Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste[3][4]. |
| Contaminated Labware | Place non-disposable contaminated labware in a designated area for cleaning by trained personnel. Disposable labware should be placed in the solid hazardous waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols[5].
-
Segregation: Do not mix incompatible waste streams. This chemical should be segregated as a combustible, toxic compound[1][3].
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the disposal of hazardous waste through an approved waste disposal service[5]. Do not dispose of this chemical down the drain or in regular trash[4][5].
Operational and Disposal Workflow
Caption: Operational and Disposal Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
